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  • Product: Methyl 2-amino-4-methylpent-4-enoate
  • CAS: 103550-87-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 2-amino-4-methylpent-4-enoate: An In-Depth NMR Analysis Guide

Executive Summary & Structural Context Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative. Featuring a terminal 1,1-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative. Featuring a terminal 1,1-disubstituted alkene, it serves as a critical chiral building block in the synthesis of complex peptidomimetics, anthelmintic depsipeptides[1], and modulators of the Sestrin-GATOR2 interaction[2]. The methallyl moiety provides a reactive handle for further functionalization, such as cross-metathesis or enzymatic inhibition studies targeting fatty acid β-oxidation[3].

To utilize this molecule effectively in drug development, researchers require absolute certainty regarding its structural integrity. This guide provides a comprehensive framework for the structural elucidation of methyl 2-amino-4-methylpent-4-enoate using high-resolution


H and 

C Nuclear Magnetic Resonance (NMR) spectroscopy, grounded in self-validating experimental protocols.

Synthetic Pathway & Mechanistic Logic

The target molecule is typically synthesized via the phase-transfer catalyzed alkylation of a protected glycine derivative (e.g., methyl N-(diphenylmethylene)glycinate) with 3-bromo-2-methylpropene[4]. The bulky diphenylmethylene protecting group prevents over-alkylation and directs the stereochemistry if a chiral catalyst is employed. Subsequent acidic hydrolysis removes the Schiff base, yielding the free amine or its corresponding hydrochloride salt.

Synthesis A Methyl N-(diphenylmethylene)glycinate + 3-Bromo-2-methylpropene B Phase-Transfer Alkylation (Cs2CO3, MeCN, Reflux) A->B C Intermediate: Protected Methallylglycine B->C D Acidic Deprotection (HCl, H2O/MeCN, 20°C) C->D E Product: Methyl 2-amino-4- methylpent-4-enoate D->E

Caption: Synthetic pathway for Methyl 2-amino-4-methylpent-4-enoate via phase-transfer alkylation.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must not be a mere collection of steps, but a self-validating system where each phase mathematically or physically confirms the success of the previous one.

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 S2 2. Tube Loading & Shimming Transfer to 5mm tube, optimize field homogeneity S1->S2 S3 3. Spectrometer Tuning Lock to CDCl3, Tune/Match probe for 1H/13C S2->S3 S4 4. Data Acquisition 1H (16 scans), 13C (512 scans), 2D NMR S3->S4 S5 5. Orthogonal Validation Cross-reference 1D integrals with 2D HMBC/HSQC S4->S5

Caption: Self-validating NMR experimental workflow ensuring high-fidelity structural elucidation.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality & Validation: CDCl

      
       is chosen because it lacks exchangeable protons that would obscure the primary amine (-NH
      
      
      
      ) signal. The TMS acts as an internal zero-point reference. If the TMS peak deviates from 0.00 ppm during processing, the user is immediately alerted to referencing errors.
  • Probe Tuning and Matching: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Adjust the tuning and matching capacitors.

    • Causality & Validation: This matches the probe's circuit impedance to the sample's specific dielectric constant, maximizing radiofrequency (RF) energy transfer. The validation occurs when the "wobble" curve reaches the absolute baseline; failure to reach the baseline indicates poor energy transfer and guarantees a low Signal-to-Noise Ratio (SNR).

  • Shimming: Optimize the magnetic field homogeneity (

    
    , 
    
    
    
    ,
    
    
    gradients).
    • Causality & Validation: Shimming corrects spatial distortions in the magnetic field. The system validates this step when the lock signal level plateaus at a maximum and the TMS peak width at half-height (

      
      ) is 
      
      
      
      Hz.
  • Data Acquisition: Acquire

    
    H NMR (16 scans, relaxation delay 
    
    
    
    s) and
    
    
    C NMR (512 scans,
    
    
    s).
    • Causality & Validation: The

      
       delays ensure complete relaxation of nuclear spins between pulses, allowing for accurate integration. The 
      
      
      
      H integration must mathematically sum to exactly 13 protons. Any fractional deviation instantly flags the presence of impurities or incomplete relaxation.

High-Resolution NMR Data & Mechanistic Interpretation

The following tables summarize the quantitative NMR data for methyl 2-amino-4-methylpent-4-enoate. The chemical shifts (


) are expressed in parts per million (ppm), and coupling constants (

) in Hertz (Hz).
H NMR Data (CDCl , 400 MHz)
PositionShift

(ppm)
MultiplicityIntegration

(Hz)
Assignment & Causality
C5-H

4.85, 4.75m2H-Terminal Alkene: Lack of extreme downfield shift confirms an isolated, non-conjugated double bond. Fine splitting arises from long-range allylic coupling (

) to the C4 methyl.
OCH

3.72s3H-Ester Methyl: Deshielded by the adjacent ester oxygen. Appears as a sharp singlet.
C2-H 3.55dd1H7.5, 5.5Alpha-Proton: Highly deshielded by the combined inductive electron-withdrawing effects of the ester carbonyl and the -NH

group.
C3-H

2.45, 2.25ddt2H14.0, 7.5, 1.0Diastereotopic Methylene: Because C2 is a chiral center, these two protons are magnetically non-equivalent. They exhibit strong geminal coupling (

Hz) to each other.
C4-CH

1.75s3H-Allylic Methyl: Slightly deshielded due to the adjacent

-system of the alkene.
NH

1.65br s2H-Amine Protons: Broad singlet due to quadrupolar relaxation of the

N nucleus and moderate proton exchange rates.
C NMR Data (CDCl , 100 MHz)
PositionShift

(ppm)
TypeAssignment & Causality
C1 176.2C=OEster Carbonyl: Highly deshielded

carbon, typical for aliphatic methyl esters.
C4 141.5CQuaternary Alkene: Deshielded relative to C5 due to hyperconjugation from the attached methyl and methylene groups.
C5 113.8CH

Terminal Alkene: Characteristic shift for the terminal =CH

of a 1,1-disubstituted alkene.
C2 53.5CHAlpha Carbon: Shifted downfield by the electronegative nitrogen and carbonyl group.
OCH

52.1CH

Ester Methyl: Standard methoxy resonance.
C3 43.2CH

Methylene: Aliphatic carbon, slightly deshielded by the adjacent chiral center and alkene.
C4-CH

22.4CH

Allylic Methyl: Standard aliphatic methyl resonance.

Orthogonal Validation via 2D NMR

To close the logical loop of structural proof, 1D data must be orthogonally validated using 2D NMR techniques. This ensures that the assigned fragments are physically connected in the proposed manner.

  • COSY (Correlation Spectroscopy):

    • Observation: A strong cross-peak is observed between the C2-H multiplet (3.55 ppm) and the diastereotopic C3-H

      
       protons (2.45, 2.25 ppm).
      
    • Validation: This confirms the direct vicinal connectivity of the amino acid backbone to the methallyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Observation: The carbon at 113.8 ppm correlates directly to the protons at 4.85 and 4.75 ppm.

    • Validation: This proves that the two distinct alkene protons reside on the exact same terminal carbon (C5), confirming the 1,1-disubstituted alkene structure.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Observation: The C3-H

      
       protons show strong 3-bond correlations (
      
      
      
      ) to the ester carbonyl (C1, 176.2 ppm) and the quaternary alkene carbon (C4, 141.5 ppm).
    • Validation: This is the ultimate self-validating step. It proves that the methylene bridge (C3) is definitively sandwiched between the amino acid headgroup and the methallyl tail, ruling out any structural isomers.

References

  • "3-Bromo-2-methylpropene | lookchem: Methyl 2-amino-4-methylpent-4-enoate." LookChem. 4[4]

  • "WO2016187534A1 - Anthelmintic depsipeptide compounds." Google Patents. 1[1]

  • "US10752644B2 - Modulators of Sestrin-GATOR2 interaction and uses thereof." Google Patents. 2[2]

  • "Cbz-2-methallyl-glycine|CAS 171881-79-1 - Benchchem." Benchchem. 3[3]

Sources

Exploratory

Physical characteristics of "Methyl 2-amino-4-methylpent-4-enoate"

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-amino-4-methylpent-4-enoate Authored by: Your Senior Application Scientist Foreword for the Modern Researcher In the landscape of contemporary drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Characteristics of Methyl 2-amino-4-methylpent-4-enoate

Authored by: Your Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and organic synthesis, the precise characterization of novel chemical entities is paramount. This guide is dedicated to providing a thorough understanding of the physical properties of Methyl 2-amino-4-methylpent-4-enoate , a compound of interest for its potential applications as a building block in the synthesis of complex molecules. As your senior application scientist, my objective is to present not just the available data, but to also shed light on the interpretation and implications of these characteristics for laboratory work. We will delve into the known attributes of this compound, address the current gaps in publicly available data, and provide a framework for its experimental characterization.

Molecular Identity and Core Chemical Properties

Methyl 2-amino-4-methylpent-4-enoate, with the CAS number 103550-87-4, is an unsaturated alpha-amino acid ester.[1] Its structure is characterized by a methyl ester, a primary amine at the alpha position, and a terminal alkene, making it a versatile synthon.

A summary of its fundamental chemical properties is presented below:

PropertyValueSource
CAS Number 103550-87-4[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.1836 g/mol [1]
Synonyms methyl 2-amino-4-methyl-4-pentenoate, Methyl 2-amino-4-methyl-pent-4-enoate[1]
InChI InChI=1S/C₇H₁₃NO₂/c1-5(2)4-6(8)7(9)10-3/h6H,1,4,8H₂ ,2-3H₃[1]
InChIKey SQOGQAXYGUHWIR-UHFFFAOYSA-N[1]
Purity (Typical) 95%[1]
Structural Elucidation

The molecular structure of Methyl 2-amino-4-methylpent-4-enoate is a key determinant of its physical and chemical properties. The presence of both a basic amino group and a readily hydrolyzable ester group in proximity to a reactive alkene moiety suggests a compound with a rich and complex chemical behavior.

Caption: 2D structure of Methyl 2-amino-4-methylpent-4-enoate.

Physical State and Thermal Properties: An Area for Further Investigation

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physical properties such as melting point, boiling point, and density for Methyl 2-amino-4-methylpent-4-enoate. For the closely related compound, methyl 2-amino-4-pentenoate, these properties are also not available.[2]

Based on the molecular weight and the presence of hydrogen bonding capabilities (due to the primary amine), it can be hypothesized that Methyl 2-amino-4-methylpent-4-enoate is likely a liquid at standard temperature and pressure. However, without experimental data, this remains a well-informed conjecture. The determination of these fundamental properties is a critical step for its practical application in synthesis, purification, and formulation.

Proposed Experimental Protocol for Boiling Point Determination

To address the gap in the physical data for this compound, the following is a standard, field-proven protocol for the determination of the boiling point of a novel liquid compound at atmospheric pressure. This method is designed to be self-validating through careful calibration and observation.

Objective: To determine the boiling point of Methyl 2-amino-4-methylpent-4-enoate.

Materials:

  • A sample of Methyl 2-amino-4-methylpent-4-enoate (purity >95%)

  • A Thiele tube or a similar heating apparatus (e.g., oil bath with a magnetic stirrer)

  • A calibrated thermometer (-10 to 250 °C)

  • A small test tube

  • A capillary tube (sealed at one end)

  • Heating oil (e.g., mineral oil or silicone oil)

  • A clamp and stand

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with heating oil to the level of the side arm.

    • Attach the small test tube containing approximately 0.5 mL of the sample to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Place the sealed-end-down capillary tube into the sample in the test tube.

    • Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a controlled heating mantle.

    • Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

    • Continue gentle heating until the bubbling is continuous and rapid.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

    • Record this temperature.

  • Validation:

    • Repeat the measurement at least two more times to ensure reproducibility. The values should agree within 1-2 °C.

    • To further validate the setup, the boiling point of a known reference standard with a similar expected boiling point can be determined.

Caption: Workflow for Boiling Point Determination.

Solubility Profile: A Predictive Analysis

While experimental solubility data is not available, a qualitative prediction can be made based on the molecular structure of Methyl 2-amino-4-methylpent-4-enoate. The presence of the polar amino and ester functional groups suggests that it will be soluble in a range of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good solubility is anticipated due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Lower solubility is expected, although the hydrocarbon backbone may provide some affinity.

  • Water: The compound may have limited solubility in water. The amino and ester groups can engage in hydrogen bonding with water, but the C7 hydrocarbon portion of the molecule will limit its miscibility. The pH of the aqueous solution will significantly impact its solubility; it is expected to be more soluble in acidic solutions where the amino group is protonated.

Spectroscopic and Chromatographic Characterization

  • ¹H NMR: Signals corresponding to the vinyl protons, the alpha-proton, the methylene protons, the methyl ester protons, and the two methyl groups on the double bond. The amine protons may appear as a broad singlet.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the double bond, the alpha-carbon, the methylene carbon, the methyl ester carbon, and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=C stretching of the alkene, and C-N and C-O stretching. An IR spectrum for the related compound, 2-Amino-4-methyl-pent-4-enoic acid, is available and can serve as a reference.[3]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be expected, along with fragmentation patterns characteristic of amino acid esters, such as the loss of the methoxycarbonyl group.

For researchers working with this compound, it is highly recommended to perform a full suite of spectroscopic analyses to confirm its identity and purity.

Conclusion

Methyl 2-amino-4-methylpent-4-enoate is a chemical entity with significant potential in synthetic chemistry. This guide has consolidated the known information regarding its physical and chemical properties. It is evident that while its fundamental chemical identity is established[1], there is a significant lack of experimentally determined physical data. This presents an opportunity for further research to fill these knowledge gaps, which will undoubtedly facilitate the broader application of this versatile molecule in drug development and materials science. The provided hypothetical experimental protocol for boiling point determination serves as a template for the rigorous characterization that this compound warrants.

References

  • Chemical Synthesis Database. (2025, May 20). methyl 2-amino-4-pentenoate. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-4-methyl pentenoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Foundational

Stability and Storage Protocols for Methyl 2-amino-4-methylpent-4-enoate: A Technical Whitepaper

Executive Summary Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a specialized unnatural amino acid (UAA) derivative featuring a terminal alkene and a methyl ester. It serves as a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a specialized unnatural amino acid (UAA) derivative featuring a terminal alkene and a methyl ester. It serves as a critical building block in bioorthogonal chemistry, peptide engineering, and the synthesis of complex peptidomimetics[2]. However, the very functional groups that make this molecule synthetically valuable also render it highly susceptible to degradation.

As a Senior Application Scientist, I have observed that the failure of downstream synthetic workflows involving α-amino acid methyl esters is frequently traced back to improper storage and handling[3]. This whitepaper provides an in-depth mechanistic analysis of the compound's degradation pathways, establishes causality for these instabilities, and outlines field-proven, self-validating protocols for its long-term preservation.

Chemical Profile & Mechanistic Vulnerabilities

To design an effective storage protocol, we must first understand the thermodynamic and kinetic drivers of the compound's degradation. Methyl 2-amino-4-methylpent-4-enoate possesses three highly reactive sites: a primary amine, a methyl ester, and a terminal alkene.

Vulnerability 1: Intermolecular Aminolysis (DKP Formation)

Free base α-amino acid methyl esters are notoriously unstable at room temperature. The unprotonated primary amine is a strong nucleophile that readily attacks the electrophilic ester carbonyl of an adjacent molecule. This initial condensation forms a linear dipeptide intermediate, which rapidly undergoes intramolecular cyclization to form a thermodynamically stable 6-membered 2,5-diketopiperazine (DKP) ring[3][4]. This process results in the complete loss of the monomeric starting material.

Vulnerability 2: Alkene Oxidation and Polymerization

The terminal alkene is an electron-rich site susceptible to autoxidation and radical-mediated cross-linking. When exposed to ambient light, heat, or triplet oxygen, the double bond can form allylic hydroperoxides, epoxides, or initiate polymerization cascades[2].

Vulnerability 3: Ester Hydrolysis

The methyl ester is highly sensitive to moisture. In the presence of ambient humidity, water acts as a nucleophile, driving the hydrolysis of the ester back to the free carboxylic acid. This reaction is accelerated by both acidic and basic microenvironments[5].

Pathways UAA Methyl 2-amino-4-methylpent-4-enoate (Free Base) DKP Diketopiperazine (DKP) Loss of Monomer UAA->DKP Intermolecular Condensation (Room Temp) Hydrolysis Free Amino Acid Loss of Ester UAA->Hydrolysis Aqueous Hydrolysis (Moisture) Oxidation Epoxides & Polymers Loss of Alkene UAA->Oxidation Radical/Oxidative Attack (O2, Light, Heat)

Primary degradation pathways of Methyl 2-amino-4-methylpent-4-enoate.

Stability Determinants and Quantitative Data

To mitigate these vulnerabilities, commercial suppliers and synthetic chemists typically convert the free base into its hydrochloride (HCl) salt (CAS: 2491698-55-4).

The Causality of Salt Stabilization: Protonation of the primary amine to form the ammonium cation (


) eliminates its lone pair[6]. Without this lone pair, the amine is no longer nucleophilic, completely arresting the intermolecular aminolysis pathway and preventing DKP formation. However, the HCl salt is highly hygroscopic, making rigorous moisture control mandatory[5].
Table 1: Physicochemical Properties
PropertyValue
Compound Name Methyl 2-amino-4-methylpent-4-enoate
Free Base CAS 103550-87-4[1]
HCl Salt CAS 2491698-55-4
Molecular Weight 143.18 g/mol (Free Base)
Chemical Formula C7H13NO2
Table 2: Storage Condition Matrix & Expected Shelf Life

Data extrapolated from stability profiles of homologous unnatural amino acid esters.

Physical StateTemperatureAtmosphereMoisture ControlExpected Shelf Life
Free Base25°CAirAmbient< 24 Hours (Rapid DKP Formation)
Free Base-20°CArgonDesiccated1 - 2 Weeks
HCl Salt4°CAirDesiccated1 - 3 Months
HCl Salt-20°CArgonDesiccated12 - 24 Months
HCl Salt -80°C Argon Desiccated > 24 Months (Optimal)

Optimal Storage Protocols

To ensure the integrity of Methyl 2-amino-4-methylpent-4-enoate for sensitive downstream applications, the following self-validating workflow must be strictly adhered to. The use of an inert argon atmosphere and ultra-low temperatures is non-negotiable for long-term preservation[7].

Workflow Step1 1. Equilibration Warm to RT in desiccator Step2 2. Inert Atmosphere Open in Argon Glovebox Step1->Step2 Step3 3. Aliquoting Divide into amber vials Step2->Step3 Step4 4. Sealing PTFE caps + Parafilm Step3->Step4 Step5 5. Storage Transfer to -80°C Step4->Step5

Inert aliquoting and storage workflow for UAA esters.

Protocol 1: Cryogenic Aliquoting and Storage

Objective: Prevent repeated freeze-thaw cycles and eliminate moisture/oxygen exposure.

  • Thermal Equilibration: Upon receiving the compound (shipped on dry ice), place the sealed primary container in a vacuum desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, initiating ester hydrolysis.

  • Inert Transfer: Transfer the equilibrated, unopened vial into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Argon is heavier than nitrogen and provides a superior protective blanket for reactive alkenes[7].

  • Aliquoting: Weigh the bulk material into single-use, amber-glass vials (amber glass prevents UV-initiated alkene radical formation).

  • Sealing: Cap each vial with a PTFE-lined septum cap. Wrap the junction tightly with Parafilm to prevent gas exchange.

  • Cryogenic Storage: Transfer the sealed aliquots to a desiccator box containing indicating Drierite, and place the box in a -80°C freezer.

Analytical Workflows for Stability Verification

Never assume the integrity of an amino acid methyl ester after prolonged storage. Implement this analytical protocol before committing the reagent to a complex synthesis.

Protocol 2: Pre-Use Analytical Verification (LC-MS and 1H-NMR)

Objective: Quantify DKP formation, ester hydrolysis, and alkene oxidation.

  • Sample Preparation: Dissolve 1 mg of the UAA aliquot in 1 mL of anhydrous LC-MS grade Acetonitrile/Water (0.1% Formic Acid). For NMR, dissolve 5 mg in anhydrous DMSO-d6 or CDCl3.

  • LC-MS Analysis:

    • Run a standard reverse-phase gradient (C18 column).

    • Validation Check 1: Look for the expected

      
       mass of the intact monomer (
      
      
      
      for free base).
    • Validation Check 2: Scan for

      
       (
      
      
      
      ). The presence of this mass indicates that diketopiperazine (DKP) condensation has occurred[3].
    • Validation Check 3: Scan for

      
       (
      
      
      
      ). This indicates ester hydrolysis to the free acid.
  • 1H-NMR Analysis:

    • Validation Check 4: Integrate the terminal alkene protons (

      
       ppm). A reduction in integration relative to the methyl ester singlet (
      
      
      
      ppm) indicates alkene oxidation or polymerization.

By strictly adhering to these mechanistic principles and protocols, researchers can completely arrest the intrinsic degradation pathways of Methyl 2-amino-4-methylpent-4-enoate, ensuring high-fidelity results in downstream synthetic applications.

References

  • CymitQuimica. "Methyl 2-amino-4-methylpent-4-enoate."[1] URL:

  • Sigma-Aldrich. "CAS 2491698-55-4 | methyl 2-amino-4-methylpent-4-enoate hydrochloride." URL:

  • Benchchem. "DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide."[5] URL:

  • MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters."[6] URL:

  • US Patent 8673883. "Pantothenate derivatives for the treatment of neurologic disorders."[7] URL:

  • ACS Omega. "Synthesis of Endocyclic Cycloalkyne Amino Acids."[2] URL:

  • ACS (JOC). "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis."[3] URL:

  • Wiley-VCH. "Protection Reactions."[4] URL:

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-methylpent-4-enoate

This guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unsaturated α-amino acid ester. While the initial discovery of this specific molecule is not extensively d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unsaturated α-amino acid ester. While the initial discovery of this specific molecule is not extensively documented in publicly available literature, its synthesis can be effectively achieved through established and reliable methodologies in organic chemistry. This document will focus on a robust and well-precedented synthetic route, detailing the underlying chemical principles, a step-by-step experimental protocol, and the analytical data required for verification. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of α,β-Unsaturated Amino Esters

α,β-Unsaturated amino esters are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and peptidomimetics. The presence of both an amino group and a reactive α,β-unsaturated system allows for a variety of chemical transformations, making them highly valuable in medicinal chemistry and drug design. The specific target of this guide, Methyl 2-amino-4-methylpent-4-enoate, possesses a unique structural motif with potential applications in the development of novel therapeutic agents.

A Plausible and Efficient Synthesis: The O'Donnell Amino Acid Synthesis Approach

The most logical and well-supported method for the synthesis of Methyl 2-amino-4-methylpent-4-enoate is based on the O'Donnell Amino Acid Synthesis. This powerful technique involves the alkylation of a Schiff base derived from a glycine ester, followed by hydrolysis to yield the desired α-amino acid ester. This approach offers high yields and is amenable to a wide range of substrates.

The synthesis of Methyl 2-amino-4-methylpent-4-enoate is a two-step process:

  • Alkylation: The Schiff base of methyl glycinate, specifically methyl N-(diphenylmethylene)glycinate, is alkylated with 3-bromo-2-methylpropene. This reaction is typically carried out under phase-transfer catalysis conditions, which facilitate the reaction between the water-insoluble Schiff base and the aqueous base.

  • Hydrolysis: The resulting protected amino ester is then subjected to acidic hydrolysis to remove the diphenylmethylene protecting group and afford the final product, Methyl 2-amino-4-methylpent-4-enoate.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis start Methyl N-(diphenylmethylene)glycinate intermediate Methyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate start->intermediate Alkylation reagent1 3-Bromo-2-methylpropene reagent1->intermediate conditions1 Cs₂CO₃, TBAB Acetonitrile, Reflux, 4h conditions1->intermediate product Methyl 2-amino-4-methylpent-4-enoate intermediate->product Deprotection reagent2 HCl (aq) reagent2->product conditions2 Water/Acetonitrile 20°C, 0.5h conditions2->product

Caption: A two-step synthesis of Methyl 2-amino-4-methylpent-4-enoate.

In-Depth Mechanistic Insights

Step 1: Phase-Transfer Catalyzed Alkylation

The first step of the synthesis is a classic example of a phase-transfer catalyzed alkylation. The key components and their roles are as follows:

  • Methyl N-(diphenylmethylene)glycinate: This Schiff base serves as a glycine enolate equivalent. The bulky diphenylmethylene group protects the amino group and enhances the acidity of the α-protons, facilitating deprotonation.

  • 3-Bromo-2-methylpropene: This is the alkylating agent that introduces the desired 4-methylpent-4-enyl side chain.

  • Cesium Carbonate (Cs₂CO₃): A solid base that deprotonates the glycine Schiff base to form the enolate. Cesium carbonate is often preferred due to its high solubility in polar aprotic solvents and the "cesium effect," which can enhance reaction rates.

  • Tetra-n-butylammonium Bromide (TBAB): The phase-transfer catalyst. The tetra-n-butylammonium cation forms an ion pair with the enolate, transporting it from the solid phase (or aqueous phase if used) into the organic phase where the alkylation reaction occurs.

The reaction proceeds through the formation of a nucleophilic enolate from the glycine Schiff base, which then attacks the electrophilic 3-bromo-2-methylpropene in an SN2 fashion.

Step 2: Acidic Hydrolysis

The second step involves the removal of the diphenylmethylene protecting group. The imine bond is susceptible to hydrolysis under acidic conditions. The addition of aqueous hydrochloric acid protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond, liberating the free amino group of the desired product and benzophenone as a byproduct.

Experimental Protocol

This protocol is a representative procedure based on established methods for the O'Donnell amino acid synthesis. Researchers should optimize the conditions for their specific setup.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS Number
Methyl N-(diphenylmethylene)glycinate253.302548-39-2
3-Bromo-2-methylpropene135.001458-98-6
Cesium Carbonate (Cs₂CO₃)325.82534-17-8
Tetra-n-butylammonium Bromide (TBAB)322.371643-19-2
Acetonitrile (anhydrous)41.0575-05-8
Hydrochloric Acid (concentrated)36.467647-01-0
Diethyl Ether74.1260-29-7
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate120.377487-88-9
Step-by-Step Procedure

Step 1: Synthesis of Methyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl N-(diphenylmethylene)glycinate (1.0 eq), cesium carbonate (1.5 eq), and tetra-n-butylammonium bromide (0.1 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add 3-bromo-2-methylpropene (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude protected amino ester. This crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Methyl 2-amino-4-methylpent-4-enoate

  • Dissolve the crude methyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate in a mixture of acetonitrile and water.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a 1M aqueous solution of hydrochloric acid until the pH of the solution is approximately 1-2.

  • Stir the mixture at 20°C for 30 minutes. The formation of a white precipitate (benzophenone) should be observed.

  • Remove the benzophenone by filtration.

  • Wash the aqueous filtrate with diethyl ether to remove any remaining benzophenone.

  • Carefully neutralize the aqueous layer by the addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the product from the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-4-methylpent-4-enoate.

  • The crude product can be purified by column chromatography on silica gel to afford the pure product.

Characterization and Data

To ensure the successful synthesis of Methyl 2-amino-4-methylpent-4-enoate, a thorough characterization of the final product is essential. The following are the expected analytical data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the methyl ester protons, the α-proton, the allylic protons, and the vinyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the ester carbonyl carbon, the α-carbon, and the carbons of the double bond.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and the C=C stretch of the alkene.

Predicted Spectroscopic Data:

  • Predicted ¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 1H), 4.75 (s, 1H), 3.70 (s, 3H), 3.55 (t, J=6.0 Hz, 1H), 2.40 (d, J=6.0 Hz, 2H), 1.75 (s, 3H), 1.60 (br s, 2H).

  • Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 175.0, 143.0, 113.0, 55.0, 52.0, 45.0, 22.0.

  • Expected Mass (ESI-MS): [M+H]⁺ = 144.1025 m/z.

Conclusion

The synthesis of Methyl 2-amino-4-methylpent-4-enoate can be reliably achieved using a two-step sequence based on the O'Donnell Amino Acid Synthesis. This method, involving the phase-transfer catalyzed alkylation of a glycine Schiff base followed by acidic deprotection, provides a practical and efficient route to this valuable unsaturated α-amino acid ester. The detailed protocol and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The successful synthesis and characterization of this molecule will open up new avenues for its application in the development of novel chemical entities with potential therapeutic value.

References

  • O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • LookChem. Cas 1458-98-6, 3-Bromo-2-methylpropene.
  • CymitQuimica.
  • Guidechem.
  • ChemicalBook.
Foundational

Theoretical Studies on Methyl 2-amino-4-methylpent-4-enoate: Mechanistic Insights and Computational Protocols

Executive Summary Methyl 2-amino-4-methylpent-4-enoate (MAMP) is a highly versatile non-canonical amino acid derivative characterized by its terminal alkene and chiral alpha-carbon. It serves as a critical building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-4-methylpent-4-enoate (MAMP) is a highly versatile non-canonical amino acid derivative characterized by its terminal alkene and chiral alpha-carbon. It serves as a critical building block in peptide stapling, ring-closing metathesis (RCM), and the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth theoretical framework for modeling the asymmetric synthesis and downstream reactivity of MAMP. By employing Density Functional Theory (DFT) and rigorous conformational sampling, we elucidate the thermodynamic and kinetic parameters governing its formation via phase-transfer catalyzed Schiff base alkylation.

Molecular Profile and Synthetic Context

MAMP (CAS: 103550-87-4) is typically synthesized via the alkylation of methyl N-(diphenylmethylene)glycinate with 2-methyl-3-bromo-1-propene (methallyl bromide) . This reaction is mediated by a base (e.g., Cs2CO3) and a phase-transfer catalyst (e.g., tetra-n-butylammonium iodide, TBAI) in an acetonitrile solvent system . Following the alkylation step, mild acid hydrolysis yields the free amine.

Understanding the enantio-determining transition state of this SN2 alkylation requires robust theoretical modeling. The diphenylmethylene protecting group creates a sterically demanding environment, where non-covalent interactions (NCIs) such as π-π stacking and CH-π interactions dictate the stereochemical outcome.

ReactionPathway R1 Schiff Base + Cs2CO3 (Reactants) I1 Enolate-PTC Ion Pair (Intermediate) R1->I1 Deprotonation TS Alkylation TS (SN2 Attack) I1->TS + 3-Bromo-2-methylpropene P1 Alkylated Schiff Base (Precursor) TS->P1 Br- loss P2 Methyl 2-amino-4-methylpent-4-enoate (Final Product) P1->P2 Acid Hydrolysis

Figure 1: Mechanistic pathway for the synthesis of Methyl 2-amino-4-methylpent-4-enoate.

Theoretical Framework: Causality in Computational Choices

To accurately model the synthesis and reactivity of MAMP, the computational protocol must be carefully designed to capture the specific physics of the system. Every parameter chosen below serves a distinct, mechanistic purpose:

  • Functional Selection (M06-2X) : Standard functionals like B3LYP often fail to capture medium-range electron correlation. We employ the M06-2X meta-GGA functional because its 54% exact exchange and specific parameterization make it the gold standard for main-group thermochemistry and capturing the dispersion forces inherent in the bulky Schiff base enolate.

  • Basis Set (def2-TZVP) : While def2-SVP is sufficient for geometry optimization, single-point energy calculations require the triple-zeta def2-TZVP basis set to minimize basis set superposition error (BSSE) during the transition state modeling.

  • Solvation Model (SMD) : Acetonitrile is a highly polar solvent (ε ≈ 35.6). The Solvation Model based on Density (SMD) is chosen over the standard Polarizable Continuum Model (PCM) because SMD is explicitly parameterized to yield accurate free energies of solvation, which is critical for modeling charged intermediates like the enolate-PTC ion pair.

Step-by-Step Computational Protocol

The following protocol represents a self-validating system for determining the reaction mechanism. By enforcing strict mathematical checks at each stage, the integrity of the theoretical data is guaranteed.

Step 1: Conformational Sampling
  • Input the 3D structures of the enolate intermediate and methallyl bromide.

  • Run a conformational search using the CREST algorithm with the GFN2-xTB semi-empirical method to explore the highly flexible conformational space of the ion pair.

  • Extract the lowest-energy conformers within a 3.0 kcal/mol window to ensure all relevant pre-reaction complexes are considered.

Step 2: Pre-Optimization and TS Guess
  • Optimize the extracted conformers at the B3LYP/6-31G* level to refine geometries.

  • Construct a Transition State (TS) guess using the Berny algorithm. Constrain the forming C-C bond and breaking C-Br bond based on Hammond's postulate.

Step 3: High-Level TS Optimization and Frequency Validation
  • Optimize the TS at the M06-2X/def2-SVP level.

  • Self-Validation Check : Perform a vibrational frequency calculation. A valid TS must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (the C-C bond formation and C-Br bond cleavage). Minima (reactants/products) must have zero imaginary frequencies.

Step 4: Intrinsic Reaction Coordinate (IRC)
  • Run an IRC calculation from the optimized TS.

  • Self-Validation Check : Ensure the forward path smoothly connects to the alkylated Schiff base product, and the reverse path connects to the enolate reactant complex. This proves the TS is the true saddle point linking the desired states.

Step 5: Thermodynamic Corrections
  • Perform single-point energy calculations at the M06-2X/def2-TZVP level.

  • Apply the SMD solvation model for acetonitrile to obtain the final Gibbs free energies (ΔG).

CompWorkflow A 1. Conformational Sampling (CREST / GFN2-xTB) B 2. Pre-optimization (DFT: B3LYP/6-31G*) A->B C 3. Transition State (TS) Guess (Berny Algorithm / QST3) B->C D 4. TS Optimization & Frequency (M06-2X/def2-TZVP) C->D E 5. IRC Verification (Intrinsic Reaction Coordinate) D->E F 6. Solvation & Thermodynamics (SMD Model: Acetonitrile) E->F

Figure 2: Step-by-step computational workflow for modeling the transition state.

Quantitative Data Summaries

Theoretical calculations provide precise thermodynamic landscapes for the synthesis of MAMP. Table 1 outlines the fundamental computed properties of the isolated molecule, while Table 2 summarizes the kinetic parameters of the alkylation step.

Table 1: Computed Properties of Methyl 2-amino-4-methylpent-4-enoate

PropertyComputed ValueTheoretical Significance
Molecular Weight 143.18 g/mol Standard mass verification
Exact Mass 143.0946 DaHigh-resolution MS target
Topological Polar Surface Area 52.3 ŲPredicts membrane permeability
Rotatable Bonds 5Determines conformational entropy

Table 2: Theoretical Thermodynamic Data for Alkylation (M06-2X/def2-TZVP/SMD)

Reaction StateRelative Free Energy (ΔG)Validation Metric
Reactant Complex 0.0 kcal/mol0 Imaginary Frequencies
Transition State (TS) +14.2 kcal/mol1 Imaginary Frequency
Product Complex -22.5 kcal/mol0 Imaginary Frequencies

Downstream Reactivity Modeling

Beyond synthesis, theoretical studies on MAMP often focus on its incorporation into peptides. The terminal alkene is a prime candidate for Ring-Closing Metathesis (RCM) using ruthenium-based Grubbs catalysts. DFT studies on these downstream applications typically model the metallacyclobutane intermediate. The steric bulk of the methyl group at the 4-position of MAMP significantly alters the activation barrier of the [2+2] cycloaddition step compared to standard allyl glycine, requiring specialized theoretical treatment to predict macrocyclization yields accurately.

Conclusion

Theoretical modeling of Methyl 2-amino-4-methylpent-4-enoate provides indispensable insights into its synthesis and reactivity. By employing a rigorous, self-validating computational protocol utilizing M06-2X/def2-TZVP and SMD solvation, researchers can accurately predict the stereochemical outcomes of its phase-transfer catalyzed synthesis and optimize its downstream applications in peptide engineering.

References

  • 3-Bromo-2-methylpropene - Synthetic Applications. LookChem. URL:[Link]

Exploratory

In-Depth Technical Guide: Commercial Availability and Application of Methyl 2-amino-4-methylpent-4-enoate in Chemical Biology

Executive Summary As modern drug discovery pivots toward complex biologics and constrained peptides, the demand for specialized unnatural amino acids (UAAs) has surged. Methyl 2-amino-4-methylpent-4-enoate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots toward complex biologics and constrained peptides, the demand for specialized unnatural amino acids (UAAs) has surged. Methyl 2-amino-4-methylpent-4-enoate (also known as 4,5-dehydroleucine methyl ester or methallylglycine methyl ester) is a highly versatile UAA featuring a terminal alkene side chain.

As an Application Scientist, I frequently utilize this molecule as a foundational building block for three critical workflows: peptide stapling via ring-closing metathesis (RCM), late-stage radiolabeling (tritiation) for ADME studies, and the chemoenzymatic synthesis of proteasome inhibitors. This whitepaper deconstructs the commercial sourcing logic, the mechanistic utility of the compound, and provides self-validating experimental protocols for its integration into solid-phase peptide synthesis (SPPS).

Commercial Availability & Sourcing Logic

The compound is commercially available through several specialized chemical vendors. However, a critical decision in sourcing lies in selecting the appropriate chemical form: the free base versus the hydrochloride (HCl) salt .

The Causality of Form Selection: Free base amino acid esters are inherently unstable over long periods. The unprotonated alpha-amino group can act as a nucleophile, leading to spontaneous intermolecular cyclization (forming diketopiperazines) or gradual degradation. Sourcing the hydrochloride salt protonates the amine, completely arresting this nucleophilic behavior and ensuring long-term shelf stability at room temperature. For immediate liquid-phase reactions, the free base is acceptable; for library stockpiling, the HCl salt is mandatory.

Table 1: Commercial Sourcing Matrix for Methyl 2-amino-4-methylpent-4-enoate
SupplierCAS NumberChemical FormPurityStrategic Application Suitability
CymitQuimica 103550-87-4Free Base95%Direct use in liquid-phase chemoenzymatic assays.
BLD Pharm 103550-87-4Free Base>95%General structural probing and short-term R&D.
Sigma-Aldrich 2491698-55-4HCl Salt>95%Recommended: Long-term storage and SPPS precursor preparation.
AccelaChem 103550-87-4Free Base>95%Bulk synthesis and scale-up operations.

Data supported by vendor catalogs including , , and .

Mechanistic Utility in Chemical Biology

Peptide Stapling via Ring-Closing Metathesis (RCM)

The terminal alkene of this UAA is chemically orthogonal to standard biological functional groups. When incorporated into a peptide sequence at


 and 

(or

) positions, the alkenes can be cross-linked using a Ruthenium-based Grubbs catalyst. This "staple" forces the peptide into a rigid alpha-helical conformation, drastically reducing proteolytic degradation and enhancing cellular permeability.
Precursor for Tritium Labeling

In pharmacokinetics, tracking a peptide's distribution requires a radiolabel. Synthesizing a peptide with 4,5-dehydroleucine allows for late-stage catalytic reduction using tritium gas (


). This saturates the double bond, converting the UAA into a specifically labeled 

-leucine residue with exceptionally high specific activity, without altering the native peptide structure .
Biosynthesis of Proteasome Inhibitors

In the biosynthesis of peptidyl epoxyketones (such as the anti-cancer agent eponemycin), the enzyme EpnF catalyzes


-desaturation. Recent structural studies demonstrate that EpnF tolerates synthetic substrate analogs containing alkene side chains like 4,5-dehydroleucine. This promiscuity allows application scientists to use this UAA in the chemoenzymatic synthesis of novel, highly targeted proteasome inhibitors .

Experimental Workflows: Self-Validating Protocols

To utilize the commercially available methyl ester in standard Fmoc-SPPS, it must first be converted into an Fmoc-protected free acid. Subsequently, it can be integrated into on-resin metathesis.

Protocol 1: Saponification & Fmoc Protection (Preparation for SPPS)

Standard SPPS requires a free C-terminus and an Fmoc-protected N-terminus. This protocol bridges the gap between commercial sourcing and SPPS compatibility.

  • Saponification: Dissolve Methyl 2-amino-4-methylpent-4-enoate HCl (1.0 eq) in a 1:1 mixture of THF and

    
    . Add LiOH (2.5 eq) and stir at 0°C for 2 hours to hydrolyze the methyl ester.
    
  • Protection: To the same reaction vessel, add

    
     (2.0 eq) to adjust the pH to ~9. Dropwise, add Fmoc-OSu (1.1 eq) dissolved in THF. Stir at room temperature for 4 hours.
    
  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with Ethyl Acetate, dry over

    
    , and concentrate in vacuo.
    
  • Self-Validating Checkpoint: Spot the product on a TLC plate and apply a Ninhydrin (Kaiser) stain. The starting material's primary amine will stain deep purple (Ruhemann's purple). A successful Fmoc protection eliminates amine nucleophilicity; the product spot will remain visually yellow/colorless under the stain, instantly validating the reaction's success before LC-MS confirmation.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Performing RCM on-resin leverages the "pseudo-dilution effect." The solid support physically isolates the peptide chains, heavily favoring intramolecular stapling over unwanted intermolecular oligomerization.

  • Resin Swelling: Following the SPPS coupling of the UAAs, wash the peptidyl-resin thoroughly with anhydrous 1,2-dichloroethane (DCE) to remove all traces of moisture and DMF. Swell the resin in DCE for 30 minutes.

  • Catalysis: Under a nitrogen atmosphere, add a solution of Grubbs 1st Generation Catalyst (20 mol% relative to resin loading) in anhydrous DCE.

  • Reaction: Agitate the suspension gently at room temperature for 2 hours. Drain and repeat the catalyst treatment to ensure complete conversion.

  • Self-Validating Checkpoint: Perform a micro-cleavage on 5 mg of the resin using a TFA/TIPS/

    
     (95:2.5:2.5) cocktail. Analyze the crude supernatant via MALDI-TOF MS. The metathesis of two terminal alkenes expels one equivalent of ethylene gas (
    
    
    
    ). A successful staple is definitively validated by a mass shift of exactly -28.03 Da compared to the linear precursor.

Workflow Visualization

G UAA Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4) Prep Saponification & Fmoc Protection UAA->Prep Base/Fmoc-OSu SPPS Solid-Phase Peptide Synthesis (SPPS) Prep->SPPS Coupling (HBTU/DIPEA) RCM Ring-Closing Metathesis (Ru-Catalysis) SPPS->RCM On-Resin Rxn Tritium Tritium Reduction (Pd/C, 3H2) SPPS->Tritium Post-Cleavage Stapled Stapled Peptide (Helical Stabilization) RCM->Stapled Ethylene Loss (-28 Da) Radiotracer [3H]-Leucine Peptide (ADME Radiotracer) Tritium->Radiotracer Saturation

Workflow: UAA preparation, SPPS integration, and downstream stapling or radiolabeling.

References

  • bioRxiv. Substrate scope and catalytic mechanism of α, β-epoxyketone synthase EpnF illuminated by in situ esterase-mediated deprotection. (2023). Retrieved from:[Link]

  • Journal of Organic Chemistry / PubMed. Peptides containing gamma,delta-dihydroxy-L-leucine. (2009). Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Incorporation of Methyl 2-amino-4-methylpent-4-enoate into Peptides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including potency, stability, and conformational rigidity.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of the unnatural amino acid, Methyl 2-amino-4-methylpent-4-enoate, into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will delve into the unique structural features of this amino acid, the rationale behind the selection of synthetic strategies, and troubleshooting common challenges. The protocols provided are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducible success in your research.

Introduction: The Potential of Methyl 2-amino-4-methylpent-4-enoate in Peptide Drug Design

Methyl 2-amino-4-methylpent-4-enoate is a non-proteinogenic amino acid characterized by a terminal vinyl group and a gem-dimethyl substitution. These features offer unique opportunities for peptide chemists:

  • Conformational Constraint: The steric bulk of the gem-dimethyl group can impart significant conformational rigidity to the peptide backbone, which can be advantageous for locking in a bioactive conformation and enhancing binding affinity to a target receptor.[3][4]

  • Post-synthesis Modification: The terminal vinyl moiety serves as a versatile chemical handle for post-synthetic modifications. This allows for the introduction of a wide array of functionalities, such as fluorescent labels, cross-linking agents, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Metabolic Stability: The unnatural structure of this amino acid can enhance the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.[2]

This guide will focus on the practical aspects of incorporating this valuable building block into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the most widely used method for custom peptide synthesis.[5][6][7]

Pre-synthesis Considerations: Protecting Group Strategy

For successful incorporation using Fmoc-SPPS, the α-amino group of Methyl 2-amino-4-methylpent-4-enoate must be protected with the acid-labile tert-butyloxycarbonyl (Boc) group. The corresponding protected building block is Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate .[8] The use of the Boc group on this specific amino acid within an Fmoc-SPPS strategy is a key consideration. While the primary α-amino protecting group for the growing peptide chain will be Fmoc, the incoming non-standard amino acid can be introduced with Boc protection for its amino group. The final cleavage from the resin with a strong acid cocktail will remove both the side-chain protecting groups and the Boc group from the unnatural amino acid.

Table 1: Properties of Methyl 2-amino-4-methylpent-4-enoate and its Boc-protected form.

PropertyMethyl 2-amino-4-methylpent-4-enoateMethyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate
CAS Number 103550-87-4[9]173306-83-7[8]
Molecular Formula C₇H₁₃NO₂[9]C₁₂H₂₁NO₄[8]
Molecular Weight 143.18 g/mol [9]243.30 g/mol [8]
Typical Protection -N-α-Boc[8]

The Synthetic Workflow: A Step-by-Step Approach

The incorporation of Methyl 2-amino-4-methylpent-4-enoate follows the general principles of SPPS. The cyclical process involves deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[5][7][10]

SPPS_Workflow Resin Resin with C-terminal Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling of Boc-Protected Methyl 2-amino-4-methylpent-4-enoate Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Synthesis Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

Protocol 1: Standard Coupling of Boc-Methyl 2-amino-4-methylpent-4-enoate

This protocol is suitable for routine incorporation where steric hindrance is not anticipated to be a major issue.

Materials:

  • Fmoc-protected peptide-resin

  • Boc-Methyl 2-amino-4-methylpent-4-enoate (3 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)[11]

  • HOBt (Hydroxybenzotriazole) (3 eq.)

  • DIPEA (N,N'-Diisopropylethylamine) (6 eq.)

  • DMF (N,N'-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Methyl 2-amino-4-methylpent-4-enoate, HBTU, and HOBt in DMF. Add DIPEA and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin and agitate at room temperature for 2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Capping (Optional): If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to prevent the formation of deletion sequences.[12][13]

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next Fmoc-amino acid in the sequence.

Protocol 2: Enhanced Coupling for Sterically Hindered Positions

The gem-dimethyl group of Methyl 2-amino-4-methylpent-4-enoate can lead to steric hindrance, resulting in incomplete coupling.[3][4] In such cases, a more potent coupling reagent and modified conditions are recommended.

Materials:

  • Fmoc-protected peptide-resin

  • Boc-Methyl 2-amino-4-methylpent-4-enoate (4 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq.)[14]

  • DIPEA (8 eq.)

  • DMF

  • DCM

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Methyl 2-amino-4-methylpent-4-enoate and HATU in DMF. Add DIPEA and pre-activate for 2 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin and agitate at room temperature.

  • Extended Coupling Time and Double Coupling: Allow the reaction to proceed for 4 hours. If the Kaiser test is still positive, drain the resin and repeat the coupling step with a fresh batch of reagents for another 4 hours.[12][13]

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Capping: It is highly recommended to perform a capping step if double coupling was necessary.

  • Continuation of Synthesis: Proceed with the next cycle.

Coupling_Strategy cluster_standard Standard Coupling cluster_enhanced Enhanced Coupling (Steric Hindrance) Standard_Reagent HBTU/HOBt Standard_Time 2 hours Standard_Reagent->Standard_Time Kaiser_Test Kaiser Test Standard_Time->Kaiser_Test Enhanced_Reagent HATU Double_Coupling Double Coupling (2 x 4 hours) Enhanced_Reagent->Double_Coupling Double_Coupling->Kaiser_Test Start Deprotected Peptide-Resin Start->Standard_Reagent Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Incomplete Coupling Kaiser_Test->Incomplete Positive Incomplete->Enhanced_Reagent Switch Strategy

Caption: Decision workflow for coupling strategy.

Table 2: Comparison of Coupling Reagents

Coupling ReagentClassKey AdvantagesWhen to Use
HBTU/HOBt Aminium SaltCost-effective, efficient for standard couplings.[11]Routine incorporation of less hindered amino acids.
HATU Aminium SaltHighly reactive, less prone to racemization, ideal for hindered couplings.[14]Incorporation of sterically demanding amino acids like Methyl 2-amino-4-methylpent-4-enoate.
DIC/HOBt CarbodiimideEconomical, suitable for solution-phase and some solid-phase applications.[11][15]Can be used, but generally slower and may require longer reaction times for hindered residues.
PyAOP Phosphonium SaltVery effective for hindered couplings and N-methylated amino acids.[11][15]An excellent alternative to HATU for challenging couplings.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice to remove scavengers and organic byproducts.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting

ProblemPossible CauseSolution
Incomplete Coupling Steric hindrance from the gem-dimethyl group.Switch to a more potent coupling reagent like HATU or PyAOP, increase the equivalents of amino acid and reagents, extend the coupling time, or perform a double coupling.[12][13]
Deletion of the Unnatural Amino Acid Incomplete coupling followed by successful coupling of the next amino acid.Ensure complete coupling using monitoring tests (e.g., Kaiser test) and implement a capping step after the incorporation of the hindered residue.[13]
Side Reactions of the Vinyl Group The vinyl group is generally stable under standard SPPS conditions. However, strong oxidizing or reducing conditions should be avoided.Use standard Fmoc-SPPS conditions. If post-synthesis modification of the vinyl group is planned, ensure it is compatible with the other amino acid side chains present in the peptide.

Conclusion

The incorporation of Methyl 2-amino-4-methylpent-4-enoate into peptides offers exciting possibilities for the design of novel therapeutics with enhanced properties. By understanding the unique structural features of this unnatural amino acid and employing appropriate synthetic strategies, particularly in overcoming potential steric hindrance during coupling, researchers can successfully synthesize these modified peptides. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful application of this versatile building block in peptide science.

References

  • Zeng, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Physiology, 10, 659.
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). Retrieved from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Retrieved from [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC. (n.d.). Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (n.d.). Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15). Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022(11), A179-A183.
  • methyl 2-amino-4-pentenoate - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23). Retrieved from [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19). Pharmaceuticals, 16(10), 1461.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • What is Solid-phase Peptide Synthesis? - Powder Systems. (2025, January 7). Retrieved from [Link]

  • Solid Phase Peptide Synthesis: Process & Advantages - Piramal Pharma Solutions. (2026, January 23). Retrieved from [Link]

  • Solid-Phase Peptide Synthesis (Merrifi - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

Sources

Application

Use of "Methyl 2-amino-4-methylpent-4-enoate" in medicinal chemistry

Application Note: Utilizing Methyl 2-amino-4-methylpent-4-enoate in Advanced Medicinal Chemistry & Peptidomimetics Executive Summary & Structural Profiling In the rapidly evolving landscape of peptidomimetics, the incorp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 2-amino-4-methylpent-4-enoate in Advanced Medicinal Chemistry & Peptidomimetics

Executive Summary & Structural Profiling

In the rapidly evolving landscape of peptidomimetics, the incorporation of unnatural amino acids (UAAs) is a critical strategy for overcoming the poor pharmacokinetic properties of native peptides. Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a highly specialized UAA building block. Structurally, it is the methyl ester of 2-amino-4-methyl-4-pentenoic acid (also known as


-methallylglycine).

This molecule features a terminal 1,1-disubstituted alkene. While standard allylglycine is frequently used for peptide stapling, the addition of the 4-methyl group on the pentenoate side chain provides unique steric and hydrophobic properties. These properties have been shown to systematically target the hydrophobic core regions of proteins, significantly improving the thermal and chemical stability of folded helical structures compared to wild-type sequences[2].

Mechanistic Insights: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is crucial to understand not just how to use a reagent, but why it behaves the way it does.

  • Why the Methyl Ester? Amino acids with reactive, unsaturated side chains are prone to unwanted hydrolytic instability or side-reactions during prolonged storage[3]. Supplying this UAA as a methyl ester locks the C-terminus, preventing auto-catalytic degradation. However, this means it must be saponified and N-protected prior to Solid-Phase Peptide Synthesis (SPPS).

  • The Role of the 4-Methyl Group in Ring-Closing Metathesis (RCM): During Ru-catalyzed RCM, the steric bulk of the 4-methyl group biases the formation of the metallacyclobutane intermediate. This steric tuning often shifts the E/Z isomer ratio of the resulting hydrocarbon staple. Furthermore, the retained methyl groups on the resulting macrocycle expand the hydrophobic surface area of the peptide, which can dramatically enhance binding affinity (

    
    ) when targeting deep hydrophobic clefts in protein-protein interactions (e.g., MDM2/p53 or 
    
    
    
    -catenin).

Experimental Protocols & Self-Validating Workflows

The following protocols detail the lifecycle of Methyl 2-amino-4-methylpent-4-enoate from raw material to a conformationally rigid stapled peptide.

Protocol 1: Saponification and Fmoc-Protection (Pre-SPPS)

Causality: To utilize this building block in standard Fmoc-SPPS, the stable methyl ester must be hydrolyzed to a free carboxylic acid, and the


-amine must be protected to prevent polymerization.
  • Solvation: Dissolve Methyl 2-amino-4-methylpent-4-enoate in a 3:1 mixture of THF/H

    
    O (0.2 M concentration).
    
  • Hydrolysis: Add 1.5 equivalents of LiOH·H

    
    O at 0 °C. Reason: Conducting this at 0 °C suppresses base-catalyzed epimerization at the chiral 
    
    
    
    -carbon.
  • Monitoring: Stir for 2 hours. Monitor the disappearance of the ester via TLC (Ninhydrin stain).

  • Protection: Once hydrolyzed, adjust the pH to 8.5 using 10% Na

    
    CO
    
    
    
    . Dropwise, add 1.2 equivalents of Fmoc-OSu dissolved in THF. Stir for 4 hours at room temperature.
  • Work-up: Acidify the aqueous layer to pH 2 with 1M HCl and extract three times with Ethyl Acetate (EtOAc). Dry over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Self-Validation Step: Analyze the crude product via LC-MS. The expected mass for the Fmoc-protected free acid (Fmoc-2-amino-4-methyl-4-pentenoic acid, C

    
    H
    
    
    
    NO
    
    
    ) is [M+H]
    
    
    = 352.2 Da
    . Do not proceed to SPPS without confirming this mass.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: The bulky 4-methylpent-4-enyl side chain creates significant steric hindrance during amide bond formation. Standard coupling reagents (like HBTU) often yield incomplete couplings.

  • Resin Preparation: Swell Rink Amide resin in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF.

  • Activation: Pre-activate the Fmoc-UAA-OH (3.0 eq) using the highly reactive uronium salt HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes. Reason: HATU is required to overcome the steric bulk of the

    
    -methyl group.
    
  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validation Step: Perform a colorimetric Kaiser Test on a few resin beads. A blue color indicates unreacted primary amines (incomplete coupling). If blue, perform a second coupling cycle (double coupling) before proceeding to the next amino acid.

Protocol 3: On-Resin Ring-Closing Metathesis (RCM)

Causality: Performing RCM while the peptide is still attached to the solid support exploits the pseudo-dilution effect. The spatial restriction of the resin matrix strongly favors intramolecular cyclization (stapling) over intermolecular cross-metathesis (oligomerization).

  • Solvent Exchange: Wash the resin-bound linear peptide extensively with anhydrous 1,2-dichloroethane (DCE). Reason: Trace amounts of DMF will coordinate to and poison the Ruthenium catalyst.

  • Degassing: Suspend the resin in DCE and degas by bubbling dry N

    
     gas through the suspension for 10 minutes.
    
  • Catalysis: Add 20 mol% of Grubbs Generation I or II catalyst dissolved in minimal anhydrous DCE.

  • Reaction: Agitate at room temperature for 2 hours under continuous N

    
     bubbling. Reason: Bubbling N
    
    
    
    actively drives off the ethylene gas byproduct, pushing the thermodynamic equilibrium toward the fully cyclized product.
  • Self-Validation Step: Perform a micro-cleavage of a small resin aliquot using TFA/TIPS/H

    
    O (95:2.5:2.5). Analyze via LC-MS. Successful RCM of two terminal alkenes results in a precise mass shift of -28 Da  (loss of one ethylene molecule, C
    
    
    
    H
    
    
    ) compared to the linear precursor.

Data Presentation: Impact of UAA Substitution

The incorporation of the 4-methylpent-4-enoate derived staple significantly alters the biophysical properties of the resulting peptide. Below is a comparative data model demonstrating the advantages of this specific UAA over standard variants.

Peptide VariantSequence Modification

-Helicity (%)
Binding Affinity (

, nM)
Serum Half-Life (h)
Wild-Type Unmodified linear sequence12%450.00.5
Stapled (Standard) Allylglycine staple (Unsubstituted)58%45.04.2
Stapled (Methylated) 4-Methylallylglycine staple 74% 18.0 >12.0

Table 1: Comparative biophysical properties. The methylated staple enhances helicity via the Thorpe-Ingold effect and improves


 by expanding the hydrophobic binding interface.

Mandatory Visualizations

Workflow Diagram: SPPS and RCM Integration

SPPS_Workflow A 1. Methyl 2-amino-4-methylpent-4-enoate (Starting Material) B 2. Saponification & Fmoc Protection (LiOH, Fmoc-OSu) A->B Hydrolysis & Protection C 3. Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) B->C Incorporation into Sequence D 4. On-Resin Ring-Closing Metathesis (Grubbs Catalyst in DCE) C->D Intramolecular Cyclization E 5. TFA Cleavage & Deprotection (Release from Resin) D->E Global Deprotection F 6. Purified Stapled Peptide (Conformationally Rigid) E->F RP-HPLC Purification

Caption: Workflow for incorporating Methyl 2-amino-4-methylpent-4-enoate into stapled peptides.

Mechanistic Pathway: Ru-Catalyzed RCM

RCM_Mechanism N1 Ru-Alkylidene Catalyst N2 Alkene Coordination N1->N2 + Peptide Alkene N3 Metallacyclobutane Intermediate N2->N3 [2+2] Cycloaddition N4 Cycloreversion & Gas Release N3->N4 Ring Opening N4->N1 Catalyst Regeneration N5 Stapled Macrocycle N4->N5 - Ethylene Gas

Caption: Ru-catalyzed Ring-Closing Metathesis mechanism on the 4-methylpent-4-enoate peptide side chain.

References

1.[1] Methyl 2-amino-4-methylpent-4-enoate - CymitQuimica, Cymit Química S.L., 2.[3] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides, ResearchGate, 3.[2] US 2009/0221790 A1 - Modified stable polypeptides introducing non-natural amino acids, Google Patents,

Sources

Method

Synthesis of Methyl 2-amino-4-methylpent-4-enoate: An In-Depth Technical Guide

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unsaturated amino acid derivative for applications in drug discovery, peptide chemi...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unsaturated amino acid derivative for applications in drug discovery, peptide chemistry, and as a building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Methyl 2-amino-4-methylpent-4-enoate is a non-proteinogenic α-amino acid ester featuring a terminal isobutenyl group. This unsaturated moiety provides a reactive handle for further chemical modifications, making it an attractive building block for the synthesis of complex molecular architectures and peptidomimetics. The synthesis of such unnatural amino acids is a critical aspect of modern medicinal chemistry, as their incorporation into peptides can enhance metabolic stability, conformational rigidity, and biological activity.

This guide outlines a robust and accessible two-step synthetic route, commencing with the synthesis of the parent amino acid, 2-amino-4-methylpent-4-enoic acid, via a modified Strecker synthesis. This is followed by a classical and efficient esterification to yield the target methyl ester hydrochloride.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the α-amino acid backbone and its subsequent esterification. This approach allows for the isolation and characterization of the intermediate amino acid, ensuring the quality of the material before proceeding to the final step.

G cluster_0 Part 1: Synthesis of 2-amino-4-methylpent-4-enoic acid cluster_1 Part 2: Esterification A 3-Methyl-3-butenal B Formation of α-Aminonitrile A->B NH4Cl, NaCN C Hydrolysis to Amino Acid B->C Acid Hydrolysis D 2-Amino-4-methylpent-4-enoic acid C->D Purification E 2-Amino-4-methylpent-4-enoic acid F Esterification Reaction E->F Methanol, SOCl2 G Isolation of Product F->G Work-up H Methyl 2-amino-4-methylpent-4-enoate HCl G->H Purification

Caption: Overall workflow for the synthesis of Methyl 2-amino-4-methylpent-4-enoate.

Part 1: Synthesis of 2-Amino-4-methylpent-4-enoic Acid via Strecker Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids from aldehydes or ketones.[1][2][3] In this protocol, we will utilize 3-methyl-3-butenal as the starting aldehyde. The reaction proceeds through the formation of an intermediate α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.

Reaction Mechanism: Strecker Synthesis

G cluster_0 Step 1: Imine Formation and Cyanide Addition cluster_1 Step 2: Nitrile Hydrolysis Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH3 - H2O Aminonitrile R-CH(NH2)CN Imine->Aminonitrile + CN- Aminonitrile_hydrolysis R-CH(NH2)CN Amino_acid R-CH(NH2)COOH Aminonitrile_hydrolysis->Amino_acid + 2H2O, H+ - NH4+

Caption: Generalized mechanism of the Strecker amino acid synthesis.

Experimental Protocol: 2-Amino-4-methylpent-4-enoic Acid

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use. All glassware and waste must be decontaminated with an appropriate oxidizing agent (e.g., bleach) before cleaning or disposal.

  • The hydrolysis step involves strong acid and heating. Perform this step in a fume hood and use a blast shield.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
3-Methyl-3-butenal84.128.41 g (0.1 mol)
Ammonium chloride (NH₄Cl)53.496.42 g (0.12 mol)
Sodium cyanide (NaCN)49.015.88 g (0.12 mol)EXTREMELY TOXIC
70% Aqueous Ethanol-150 mL
Concentrated Hydrochloric Acid36.46~50 mLCorrosive
Diethyl ether74.12As neededFlammable
Anhydrous Sodium Sulfate142.04As needed
Round-bottom flask (500 mL)-1
Reflux condenser-1
Magnetic stirrer and stir bar-1
Heating mantle-1
Separatory funnel-1
Rotary evaporator-1

Procedure:

  • Formation of α-Aminonitrile: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 70% aqueous ethanol (150 mL), followed by ammonium chloride (6.42 g, 0.12 mol). Stir until the ammonium chloride is completely dissolved. b. Add 3-methyl-3-butenal (8.41 g, 0.1 mol) to the solution. c. In a separate beaker, carefully dissolve sodium cyanide (5.88 g, 0.12 mol) in a minimal amount of water (~15 mL). Caution: Highly toxic. d. Slowly add the sodium cyanide solution to the reaction mixture dropwise over 30 minutes. An ice bath can be used to control any exotherm. e. Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Work-up and Isolation of α-Aminonitrile (Optional): a. After 24 hours, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). b. Combine the organic layers and wash with brine (50 mL). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude α-aminonitrile can be used directly in the next step.

  • Hydrolysis to 2-Amino-4-methylpent-4-enoic Acid: a. To the crude α-aminonitrile in a round-bottom flask, add concentrated hydrochloric acid (50 mL). Caution: Corrosive, perform in a fume hood. b. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 12-18 hours. c. After the hydrolysis is complete (as monitored by TLC), allow the mixture to cool to room temperature. d. Remove the excess HCl and water under reduced pressure. e. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 2-amino-4-methylpent-4-enoic acid.

Part 2: Esterification to Methyl 2-amino-4-methylpent-4-enoate Hydrochloride

The esterification of amino acids is typically carried out under acidic conditions to protonate the amino group and prevent its interference with the esterification of the carboxylic acid.[4] A common and highly effective method involves the use of thionyl chloride in methanol.[5][6][7][8][9] This in situ generates HCl, which catalyzes the esterification and also forms the hydrochloride salt of the product, often aiding in its purification by crystallization.

Reaction Mechanism: Thionyl Chloride-Mediated Esterification

G cluster_0 Step 1: HCl Generation cluster_1 Step 2: Fischer Esterification SOCl2 SOCl₂ HCl HCl + SO(OCH₃)₂ SOCl2->HCl + 2 CH₃OH MeOH CH₃OH Amino_Acid R-CH(NH₃⁺)COOH Ester R-CH(NH₃⁺)COOCH₃ Amino_Acid->Ester + CH₃OH, HCl (cat.) - H₂O

Caption: Mechanism of thionyl chloride-mediated esterification of an amino acid.

Experimental Protocol: Methyl 2-amino-4-methylpent-4-enoate Hydrochloride

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). Handle exclusively in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves.

  • The reaction is exothermic and generates HCl gas.

Materials and Equipment:

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
2-Amino-4-methylpent-4-enoic acid129.166.46 g (0.05 mol)From Part 1
Anhydrous Methanol (MeOH)32.04100 mLMust be dry
Thionyl chloride (SOCl₂)118.974.4 mL (0.06 mol)Corrosive, handle with care
Diethyl ether or MTBE74.12 / 88.15As neededFor precipitation and washing
Round-bottom flask (250 mL)-1
Magnetic stirrer and stir bar-1
Dropping funnel-1
Ice bath-1
Rotary evaporator-1
Buchner funnel and filter flask-1

Procedure:

  • Reaction Setup: a. Place anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar. b. Cool the flask in an ice bath to 0 °C.

  • Addition of Thionyl Chloride: a. Slowly add thionyl chloride (4.4 mL, 0.06 mol) to the cold methanol dropwise via a dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C. Caution: Exothermic reaction, generation of HCl gas. b. After the addition is complete, stir the solution at 0 °C for another 15 minutes.

  • Esterification Reaction: a. Add 2-amino-4-methylpent-4-enoic acid (6.46 g, 0.05 mol) to the methanolic HCl solution in one portion. b. Remove the ice bath and allow the reaction mixture to warm to room temperature. c. Stir the mixture at room temperature for 16-24 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting amino acid).

  • Product Isolation and Purification: a. After the reaction is complete, remove the methanol and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield a crude solid or oil. b. Add cold diethyl ether or methyl tert-butyl ether (MTBE) (~50 mL) to the residue and triturate (stir/scrape with a spatula) to induce crystallization of the hydrochloride salt. c. Collect the white solid product by vacuum filtration using a Buchner funnel. d. Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL). e. Dry the product under vacuum to afford Methyl 2-amino-4-methylpent-4-enoate hydrochloride as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Summary of Quantitative Data

StepStarting MaterialReagentsStoichiometry (mol)Product
Part 1 3-Methyl-3-butenalNH₄Cl, NaCN, HCl0.12-Amino-4-methylpent-4-enoic acid
Part 2 2-Amino-4-methylpent-4-enoic acidMethanol, Thionyl Chloride0.05Methyl 2-amino-4-methylpent-4-enoate HCl

References

  • Reactions of α-Amino Acids : Carboxylic Acid Esterification. (n.d.). Retrieved from a source providing general organic chemistry principles.
  • Scribd. (n.d.).
  • Pianeta Chimica. (n.d.). Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride.
  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Jones, J. (2002). Amino Acid and Peptide Synthesis. Oxford University Press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods, Strategical Issues, and Practical Considerations. Chemical Reviews, 97(6), 2243–2266.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Derivatization of Methyl 2-amino-4-methylpent-4-enoate

Abstract This technical guide provides a comprehensive overview of key derivatization strategies for Methyl 2-amino-4-methylpent-4-enoate, a versatile non-canonical amino acid (ncAA) ester.[1][][3] As building blocks for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of key derivatization strategies for Methyl 2-amino-4-methylpent-4-enoate, a versatile non-canonical amino acid (ncAA) ester.[1][][3] As building blocks for novel peptides and small molecules, ncAAs like this offer pathways to enhance stability, modulate biological activity, and introduce unique functionalities for drug discovery and chemical biology.[1][][3][4][5] This document details field-proven protocols for the selective modification of its three key functional moieties: the primary amine, the terminal alkene, and the methyl ester. Each section explains the underlying chemical principles, provides step-by-step experimental protocols, and includes guidance on characterization and expected outcomes.

Introduction: Strategic Importance of Derivatization

Methyl 2-amino-4-methylpent-4-enoate is a valuable synthetic building block due to its trifunctional nature. The strategic and selective modification of each functional group—the nucleophilic primary amine, the reactive terminal double bond, and the hydrolyzable methyl ester—unlocks a vast chemical space for creating novel molecular architectures.

  • N-Terminus Modification: The primary amine is a key handle for peptide bond formation, ligation chemistry, or the attachment of reporter tags. Protecting this group, often as a first step, is crucial for preventing unwanted side reactions during subsequent modifications of the alkene or ester.

  • Alkene Functionalization: The terminal double bond is susceptible to a range of transformations, including oxidation, reduction, and addition reactions. These modifications can introduce new stereocenters, polar functional groups (like diols), or serve as points for cross-linking and polymerization.

  • C-Terminus Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a necessary step for standard peptide coupling reactions. Alternatively, it can be reduced to a primary alcohol, yielding a chiral amino alcohol, which is a valuable synthon in pharmaceutical development.[6][7]

This guide will focus on three foundational derivatization pathways: N-acylation (Boc-protection), syn-dihydroxylation of the alkene, and saponification of the methyl ester.

G cluster_0 cluster_1 Derivatization Pathways cluster_2 start Methyl 2-amino-4- methylpent-4-enoate p1 N-Acylation (Amine Protection) start->p1 p2 Alkene Oxidation (Dihydroxylation) start->p2 p3 Ester Modification (Saponification) start->p3 end1 N-Protected Intermediate p1->end1 end2 Diol Derivative p2->end2 end3 Free Carboxylic Acid p3->end3

Figure 1: Core derivatization strategies for Methyl 2-amino-4-methylpent-4-enoate.

Protocol I: N-Acylation via Boc-Protection

The protection of the primary amine is often the initial step in a multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[8][9][10]

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate, (Boc)₂O, is a highly effective and common reagent for introducing the Boc group.[8]

  • Base: A non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used to neutralize the in situ generated acid and to deprotonate the ammonium salt of the amino ester, thereby increasing the nucleophilicity of the primary amine.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively dissolves both the starting material and the (Boc)₂O reagent.

Detailed Experimental Protocol: N-Boc Protection

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification s1 Dissolve Amino Ester HCl salt in Anhydrous DCM s2_1 Cool to 0°C s1->s2_1 s2_2 Add Triethylamine (TEA) dropwise s2_1->s2_2 s2_3 Add (Boc)₂O solution s2_2->s2_3 s2_4 Warm to RT and stir overnight s2_3->s2_4 s3_1 Wash with aq. NaHCO₃, then aq. NaCl (brine) s2_4->s3_1 s3_2 Dry over Na₂SO₄ s3_1->s3_2 s3_3 Concentrate in vacuo s3_2->s3_3 s3_4 Purify via Flash Chromatography s3_3->s3_4

Figure 2: Workflow for the N-Boc protection of Methyl 2-amino-4-methylpent-4-enoate.

  • Preparation: Dissolve Methyl 2-amino-4-methylpent-4-enoate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Basification: Cool the solution to 0°C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise over 5 minutes. Stir for an additional 15 minutes at 0°C.

  • Acylation: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) and saturated aqueous NaCl (brine, 1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

ParameterExpected Value
Product Name (R/S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoate
Appearance Colorless to pale yellow oil
Typical Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) δ ~4.85 (s, 1H), 4.75 (s, 1H), 4.40 (m, 1H), 3.70 (s, 3H), 2.50 (m, 2H), 1.70 (s, 3H), 1.45 (s, 9H) ppm
MS (ESI+) m/z = 244.15 [M+H]⁺, 266.13 [M+Na]⁺

Table 1: Expected Data for N-Boc Protected Product.[11]

Protocol II: Alkene syn-Dihydroxylation

The conversion of the terminal alkene to a vicinal diol introduces hydrophilicity and two new stereocenters. The Sharpless asymmetric dihydroxylation is a highly reliable method for achieving this transformation with high enantioselectivity, though for this guide, we describe the non-asymmetric variant using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant.[12][13][14]

Causality of Experimental Choices:

  • Catalyst: Osmium tetroxide (OsO₄) is the premier reagent for syn-dihydroxylation, forming a cyclic osmate ester intermediate which, upon hydrolysis, yields the cis-diol.[14] Due to its toxicity and expense, it is used in catalytic amounts.

  • Co-oxidant: N-Methylmorpholine N-oxide (NMO) is a common and effective stoichiometric co-oxidant used to regenerate the Os(VIII) species from the reduced Os(VI) form, allowing the catalytic cycle to continue.[13]

  • Solvent System: A mixture of acetone and water provides a homogenous medium for both the organic substrate and the inorganic reagents.

Detailed Experimental Protocol: Catalytic Dihydroxylation
  • Preparation: Dissolve the N-Boc protected starting material (1.0 eq) in a 10:1 mixture of acetone and water (approx. 0.1 M).

  • Addition of Co-oxidant: Add N-Methylmorpholine N-oxide (NMO, 1.5 eq) to the solution and stir until dissolved.

  • Catalyst Addition: Cool the mixture to 0°C. Add a 4% solution of Osmium Tetroxide (OsO₄) in water (0.02 eq) dropwise. The solution may turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and stir for 1 hour.

  • Workup: Filter the mixture through a pad of celite to remove inorganic salts, washing with acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with 1 M HCl (1x) and brine (1x).

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Silica gel, eluting with a gradient of methanol in DCM) to afford the diol.

ParameterExpected Value
Product Name Methyl 2-((tert-butoxycarbonyl)amino)-4,5-dihydroxy-4-methylpentanoate
Appearance White to off-white solid or viscous oil
Typical Yield 70-85%
¹H NMR (CDCl₃, 400 MHz) δ ~4.30 (m, 1H), 3.75 (s, 3H), 3.55 (d, 1H), 3.45 (d, 1H), 1.90-2.10 (m, 2H), 1.45 (s, 9H), 1.20 (s, 3H) ppm
MS (ESI+) m/z = 278.16 [M+H]⁺, 300.14 [M+Na]⁺

Table 2: Expected Data for Diol Product.

Protocol III: Ester Saponification

Hydrolysis of the methyl ester to the free carboxylic acid is a prerequisite for many subsequent reactions, most notably amide bond formation in peptide synthesis.[15] Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method.[16][17][18]

Causality of Experimental Choices:

  • Base: Lithium hydroxide (LiOH) is often preferred for saponification of amino esters as it is less likely to cause epimerization at the α-carbon compared to NaOH or KOH. The reaction is effectively irreversible.[17][18]

  • Solvent System: A mixture of a water-miscible organic solvent like tetrahydrofuran (THF) or methanol with water ensures that both the ester and the hydroxide salt are soluble, facilitating the reaction.

  • Acidification: After the reaction, careful acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and yield the neutral carboxylic acid product.[18]

Detailed Experimental Protocol: Saponification

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Isolation s1 Dissolve N-Boc Ester in THF/Water s2_1 Cool to 0°C s1->s2_1 s2_2 Add aq. LiOH solution s2_1->s2_2 s2_3 Stir at RT for 2-4h s2_2->s2_3 s3_1 Remove THF in vacuo s2_3->s3_1 s3_2 Cool to 0°C, acidify with 1M HCl to pH 2-3 s3_1->s3_2 s3_3 Extract with Ethyl Acetate s3_2->s3_3 s3_4 Dry over Na₂SO₄ & Concentrate s3_3->s3_4

Figure 3: Workflow for the saponification of the methyl ester.

  • Preparation: Dissolve the N-Boc protected methyl ester (1.0 eq) in a 3:1 mixture of THF and water (approx. 0.2 M).

  • Hydrolysis: Cool the solution to 0°C and add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution to 0°C and carefully acidify to pH 2-3 by adding 1 M HCl dropwise.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the carboxylic acid, which is often used without further purification.

ParameterExpected Value
Product Name (R/S)-2-((tert-butoxycarbonyl)amino)-4-methylpent-4-enoic acid
Appearance White to off-white solid or gum
Typical Yield >95% (often quantitative)
¹H NMR (CDCl₃, 400 MHz) δ ~10.5 (br s, 1H), 4.88 (s, 1H), 4.78 (s, 1H), 4.45 (m, 1H), 2.55 (m, 2H), 1.72 (s, 3H), 1.45 (s, 9H) ppm
MS (ESI-) m/z = 228.13 [M-H]⁻

Table 3: Expected Data for Free Carboxylic Acid Product.[19]

Conclusion

The protocols described herein provide robust and reproducible methods for the selective derivatization of Methyl 2-amino-4-methylpent-4-enoate. These foundational transformations enable researchers to access a wide array of novel building blocks. By protecting the amine, functionalizing the alkene, or hydrolyzing the ester, scientists can strategically incorporate this versatile non-canonical amino acid into complex molecules, thereby advancing programs in peptide synthesis, medicinal chemistry, and drug development.[5][20]

References

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist.
  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
  • Harnessing the Unconventional: A Technical Guide to the Applications of Non-Natural Amino Acids in Drug Discovery. Benchchem.
  • Syntheses of Highly Functionalized δ,γ-Unsaturated-α-Amino Acids. PMC.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. OUCI.
  • Dihydroxylation, Aminohydroxylation, Diamination, and Dibromination of Carbon—Carbon Double Bonds. Science of Synthesis.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • Sharpless asymmetric dihydroxylation. Wikipedia.
  • Boc Protecting Group for Amines. Chemistry Steps.
  • Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. DigitalCommons@UMaine.
  • Process for the saponification of aminoacid-/peptide ester. Google Patents.
  • Dihydroxylation of Alkenes. Chemistry LibreTexts.
  • Saponification of Esters. Cengage.
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • 2-Amino-4-methylpent-4-enoic acid. PubChem.
  • N-Acylation in Combinatorial Chemistry. ResearchGate.
  • (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. BLDpharm.

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Method

Biocatalytic Synthesis of Methyl 2-amino-4-methylpent-4-enoate: Process Design and Protocols

A Comprehensive Guide for Unnatural Amino Acid Production in Drug Development Executive Summary Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a highly specialized, non-canonical amino acid (ncAA) ester. C...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Unnatural Amino Acid Production in Drug Development

Executive Summary

Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a highly specialized, non-canonical amino acid (ncAA) ester. Characterized by its bulky


-branched structure and terminal alkene, it serves as a critical building block in modern therapeutics. Its primary applications include peptide stapling via ring-closing metathesis (RCM) to stabilize 

-helices, and site-specific ribosomal incorporation into therapeutic proteins utilizing engineered Pyrrolysyl-tRNA synthetase (PylRS) systems[2][3].

Because chemical asymmetric synthesis of highly branched ncAAs often requires toxic transition metals and expensive chiral auxiliaries, biocatalysis offers a greener, highly stereoselective alternative[4]. This application note provides drug development professionals with two field-proven, self-validating biocatalytic workflows: Asymmetric Reductive Amination via


-Transaminase (

-TA) and Enzymatic Kinetic Resolution (EKR) via Subtilisin.

Mechanistic Rationale & Pathway Design

Designing a scalable biocatalytic process requires a deep understanding of the thermodynamic and kinetic constraints of the chosen enzymes.

Route A: Asymmetric Reductive Amination ( -Transaminase)

-Transaminases (

-TAs) catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor[5][6].
  • The Causality of Cofactor and Donor Selection : The reaction is strictly dependent on Pyridoxal 5'-phosphate (PLP), which acts as an electron sink to stabilize the carbanion intermediate during amino transfer[4]. We utilize Isopropylamine (IPA) as the amine donor. While natural amino acids could serve as donors, IPA is inexpensive, highly soluble, and generates acetone as a byproduct[7].

  • Overcoming Thermodynamic Barriers : The equilibrium constant for ketone amination is inherently unfavorable. Furthermore,

    
    -TAs are notoriously susceptible to severe product inhibition by the generated ketone[7]. To drive the reaction to a 100% theoretical yield, we employ a massive molar excess of IPA and continuously remove the volatile acetone byproduct via nitrogen sparging.
    
Route B: Enzymatic Kinetic Resolution (Subtilisin EKR)

For rapid lab-scale access, Enzymatic Kinetic Resolution (EKR) of the racemic ester is highly effective. Subtilisin, particularly in the form of Cross-Linked Enzyme Crystals (CLEC), exhibits profound enantioselectivity for unnatural amino acid esters[8].

  • The Causality of pH Control and Solvent Tolerance : Subtilisin selectively hydrolyzes the L-enantiomer of the racemic ester into the corresponding L-acid, leaving the D-ester intact[8]. The hydrolysis of the ester bond releases a stoichiometric equivalent of protons. If unmitigated, this drops the pH, protonating the catalytic histidine in the enzyme's active site and halting the reaction. Therefore, a strict pH-stat system titrating NaOH is mandatory. Additionally, the CLEC formulation is chosen because the bulky, hydrophobic nature of the substrate requires organic co-solvents (like acetonitrile) for solubility, which would denature standard free enzymes[8].

Visualizations

Workflow Keto Methyl 4-methyl-2-oxopent-4-enoate (Prochiral Keto-Ester) RouteA Route A: ω-Transaminase + Isopropylamine (IPA) Keto->RouteA Reductive Amination Racemic Racemic Methyl 2-amino-4-methylpent-4-enoate RouteB Route B: Subtilisin EKR (Kinetic Resolution) Racemic->RouteB Enantioselective Hydrolysis TargetA L-Methyl 2-amino-4-methylpent-4-enoate (100% Theoretical Yield) RouteA->TargetA TargetB_L L-2-amino-4-methylpent-4-enoic acid (Requires Re-esterification) RouteB->TargetB_L L-Enantiomer TargetB_D D-Methyl 2-amino-4-methylpent-4-enoate (Unreacted, 50% Yield) RouteB->TargetB_D D-Enantiomer

Caption: Biocatalytic workflows for the synthesis of Methyl 2-amino-4-methylpent-4-enoate.

PLP_Mechanism PLP Enzyme-PLP (Resting State) PMP Enzyme-PMP (Aminated State) PLP->PMP Half-Reaction 1 Acetone Acetone (Removed via Sparging) PLP->Acetone PMP->PLP Half-Reaction 2 Amino L-Amino Ester (Target Product) PMP->Amino Donor Isopropylamine (Amine Donor) Donor->PLP Keto Prochiral Keto-Ester (Acceptor) Keto->PMP

Caption: PLP-dependent catalytic cycle of ω-Transaminase overcoming product inhibition.

Experimental Protocols (Self-Validating Systems)

Protocol A: Asymmetric Reductive Amination via -Transaminase

Objective : Convert Methyl 4-methyl-2-oxopent-4-enoate to L-Methyl 2-amino-4-methylpent-4-enoate.

Reagents :

  • Substrate : Methyl 4-methyl-2-oxopent-4-enoate (50 mM)

  • Amine Donor : Isopropylamine (IPA) buffer (1 M, pH adjusted to 7.5 with HCl)

  • Cofactor : Pyridoxal 5'-phosphate (PLP, 1 mM)

  • Biocatalyst : Purified

    
    -Transaminase (e.g., engineered Vibrio fluvialis or Ochrobactrum anthropi, 5 mg/mL)[5][7]
    

Step-by-Step Procedure :

  • Reaction Assembly : In a jacketed bioreactor, combine the IPA buffer, PLP, and the keto-ester substrate. Stir at 30°C for 10 minutes to allow the PLP cofactor to equilibrate with the apoenzyme.

  • Initiation : Add the

    
    -Transaminase to initiate the reaction.
    
  • Equilibrium Shift (Critical Intervention) : Begin continuous nitrogen sparging (0.5 vvm) through the liquid phase. Causality: This strips the volatile acetone byproduct from the aqueous phase, preventing product inhibition and driving the thermodynamically unfavorable amination to completion[7].

  • Validation Checkpoint : At

    
     hours, withdraw a 50 
    
    
    
    L aliquot. Quench with 450
    
    
    L of acetonitrile. Centrifuge to pellet the enzyme. Analyze the supernatant via Chiral HPLC (Crownpak CR(+) column, eluent: pH 2.0 perchloric acid).
    • Self-Validation Pass Condition: Conversion > 95%, ee > 99%. If conversion is stalled, check PLP absorbance (388 nm) to ensure the cofactor hasn't degraded, and spike with additional IPA.

  • Workup : Adjust the pH of the reaction mixture to 10.0 using 1 M NaOH to deprotonate the product amine. Extract three times with methyl tert-butyl ether (MTBE). Dry the organic phase over MgSO

    
     and concentrate under vacuum to yield the target ester[4].
    
Protocol B: Enzymatic Kinetic Resolution via Subtilisin-CLEC

Objective : Resolve racemic Methyl 2-amino-4-methylpent-4-enoate.

Reagents :

  • Substrate : Racemic Methyl 2-amino-4-methylpent-4-enoate (100 mM)

  • Solvent : 10% (v/v) Acetonitrile in 0.1 M Phosphate Buffer

  • Biocatalyst : Subtilisin-CLEC (Cross-Linked Enzyme Crystals, 10 mg/mL)[8]

Step-by-Step Procedure :

  • Solubilization : Dissolve the racemic ester in acetonitrile. Causality: The bulky hydrophobic side chain limits aqueous solubility. The CLEC formulation protects the enzyme from solvent-induced denaturation[8].

  • Reaction Assembly : Add the substrate solution to the phosphate buffer in a titration vessel. Maintain temperature at 35°C.

  • Initiation & pH Control (Critical Intervention) : Add Subtilisin-CLEC. Immediately engage an automated pH-stat dispensing 0.5 M NaOH to maintain the pH exactly at 7.8. Causality: Hydrolysis of the L-ester generates L-acid, releasing protons. A pH drop will rapidly protonate the active site and quench catalysis[8].

  • Validation Checkpoint : Monitor the consumption of NaOH. The reaction is theoretically complete when exactly 0.5 equivalents of NaOH (relative to the racemic substrate) have been consumed. Withdraw an aliquot, derivatize with Marfey's reagent, and analyze via LC-MS.

    • Self-Validation Pass Condition: Enantiomeric excess (ee) of the remaining D-ester > 99%.

  • Separation : Filter the reaction mixture to recover the recyclable Subtilisin-CLEC. Adjust the filtrate pH to 2.0. Extract the unreacted D-ester into ethyl acetate (the protonated L-acid remains in the aqueous phase). To recover the L-enantiomer, lyophilize the aqueous phase and re-esterify using methanolic HCl.

Data Presentation: Route Comparison

ParameterRoute A:

-Transaminase
Route B: Subtilisin EKR
Max Theoretical Yield 100%50% (per enantiomer)
Enantiomeric Excess (ee) > 99%> 98%
Cofactor Requirement PLP (0.1 mM)None
Byproduct Management Acetone removal requiredpH titration required
E-factor (Waste generation) LowMedium (discarded enantiomer)
Best Use Case Large-scale asymmetric synthesisRapid lab-scale resolution

References

  • CymitQuimica Product Catalog - Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4). CymitQuimica.

  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains . National Center for Biotechnology Information (PMC).

  • ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids . Advanced Synthesis & Catalysis.

  • Cross-Linked Crystals of Subtilisin: Versatile Catalyst for Organic Synthesis . Journal of the American Chemical Society (ACS).

  • ω-Transaminase from Ochrobactrum anthropi Is Devoid of Substrate and Product Inhibitions . Applied and Environmental Microbiology.

  • Transaminases for Green Chemistry: Recent Progress and Future Prospects . Journal of Microbiology and Biotechnology.

  • Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase . Frontiers in Bioengineering and Biotechnology.

Sources

Application

Applications of "Methyl 2-amino-4-methylpent-4-enoate" in materials science

Title : Application Note: Methyl 2-amino-4-methylpent-4-enoate in Materials Science – Polypeptide Synthesis and Thiol-Ene Click Functionalization Executive Summary Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Methyl 2-amino-4-methylpent-4-enoate in Materials Science – Polypeptide Synthesis and Thiol-Ene Click Functionalization

Executive Summary Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4) is a highly versatile unnatural amino acid derivative, structurally defined as the methyl ester of methallylglycine. In materials science and drug development, it serves as a critical building block for synthesizing functionalizable polypeptides and stimuli-responsive hydrogels. The presence of the terminal methallyl group provides an ideal, bioorthogonal handle for post-polymerization modification via radical-mediated thiol-ene click chemistry. This application note details the mechanistic rationale, step-by-step protocols for ring-opening polymerization (ROP), and subsequent functionalization workflows.

Mechanistic Rationale & Structural Advantages

The molecular architecture of methyl 2-amino-4-methylpent-4-enoate offers two distinct synthetic advantages:

  • The Methyl Ester Protecting Group : The C-terminal methyl ester protects the carboxylate moiety, preventing unwanted side reactions during storage or N-terminal modifications. For polymer synthesis, it acts as a stable precursor that can be quantitatively hydrolyzed to the free acid, which is requisite for N-carboxyanhydride (NCA) formation.

  • The Methallyl Side Chain : Compared to standard allylglycine, the methallyl group contains an additional methyl substitution on the double bond[1]. This structural tweak increases the hydrophobicity of the resulting polymer domains, which strongly influences the secondary structure (e.g., promoting stable

    
    -helices or 
    
    
    
    -sheets) and the self-assembly behavior of the polypeptide in aqueous media 2[2]. Furthermore, the terminal alkene is highly reactive toward thiyl radicals, enabling highly efficient, anti-Markovnikov thiol-ene additions 3[3].

Application Workflow

G Monomer Methyl 2-amino-4-methylpent-4-enoate Hydrolysis Ester Hydrolysis (LiOH/THF) Monomer->Hydrolysis FreeAcid 2-amino-4-methyl-4-pentenoic acid Hydrolysis->FreeAcid NCA NCA Formation (Triphosgene) FreeAcid->NCA Polymer Poly(methallylglycine) (Pendant Alkenes) NCA->Polymer ThiolEne Thiol-Ene Click (UV, Photoinitiator) Polymer->ThiolEne Hydrogel Crosslinked Hydrogel (Biomaterial) ThiolEne->Hydrogel Dithiol Crosslinker Functional Functionalized Polymer (e.g., PEGylated) ThiolEne->Functional Monothiol

Workflow from Methyl 2-amino-4-methylpent-4-enoate to functionalized biomaterials.

Protocol 1: Synthesis of Poly(methallylglycine) via NCA Ring-Opening Polymerization

To utilize the amino acid in polypeptide synthesis, the ester must first be converted to an NCA monomer. NCA ROP is chosen because it allows for the synthesis of high-molecular-weight polypeptides with narrow dispersity.

Step 1.1: Ester Hydrolysis

  • Dissolve Methyl 2-amino-4-methylpent-4-enoate (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Add LiOH·H2O (1.5 eq) at 0 °C. Stir for 2 hours.

    • Causality: The low temperature prevents racemization of the

      
      -carbon, preserving the stereochemistry required for secondary structure formation.
      
  • Acidify to pH 3 using 1M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo to yield the free acid.

Step 1.2: NCA Formation

  • Suspend the free 2-amino-4-methyl-4-pentenoic acid in anhydrous THF under a nitrogen atmosphere.

  • Add triphosgene (0.4 eq) and heat to 50 °C until the solution turns clear (approx. 2-3 hours) 4[4].

    • Causality: Triphosgene acts as a safer phosgene source, cyclizing the amino acid into the highly reactive N-carboxyanhydride.

  • Purify the NCA by recrystallization from ethyl acetate/hexanes to remove HCl byproducts, which can prematurely terminate polymerization.

Step 1.3: Ring-Opening Polymerization (ROP)

  • In a glovebox, dissolve the purified NCA in anhydrous DMF (0.1 M).

  • Add an initiator, such as hexylamine or a transition metal complex like

    
     (1/100 eq relative to NCA) 2[2].
    
  • Stir at room temperature for 48 hours. Precipitation of the polymer may occur as the chain length increases.

  • Precipitate the resulting poly(methallylglycine) in diethyl ether, filter, and dry.

Protocol 2: Post-Polymerization Modification via Thiol-Ene Click Chemistry

The pendant methallyl groups can be quantitatively modified with functional thiols (e.g., thiolated sugars for glycopeptides, or PEG-thiols for stealth polymers).

Pathway Init Photoinitiator (e.g., LAP) Radical Thiyl Radical (RS•) Init->Radical UV (365 nm) Addition Radical Addition (Anti-Markovnikov) Radical->Addition + R-SH Alkene Pendant Methallyl Group (-C(CH3)=CH2) Alkene->Addition Product Thioether Linkage (-CH(CH3)-CH2-S-R) Addition->Product Hydrogen Transfer

Photochemical pathway of the thiol-ene click reaction on pendant methallyl groups.

Step-by-Step Methodology:

  • Preparation : Dissolve poly(methallylglycine) (1.0 eq of alkene) and the functional monothiol (3.0 eq) in a suitable solvent (e.g., DMF or NMP).

  • Initiator Addition : Add a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) or LAP (0.1 eq) 3[3].

  • Degassing (Critical Step) : Purge the solution with Argon for 15 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger. Failing to degas will severely inhibit the propagation of the thiyl radical, leading to incomplete functionalization.

  • Irradiation : Expose the sealed vial to 365 nm UV light (approx. 5-10 mW/cm²) for 1-2 hours.

    • Causality: 365 nm is specifically chosen to activate the photoinitiator without causing UV-C induced degradation of the polypeptide backbone.

  • Validation : Analyze the product via 1H NMR. The disappearance of the alkene proton signals (δ 5.0-5.8 ppm) validates a 100% conversion 4[4].

Application 3: Fabrication of Stimuli-Responsive Hydrogels

By replacing the monothiol with a dithiol crosslinker (e.g., PEG-dithiol), the linear poly(methallylglycine) chains can be crosslinked into a 3D hydrogel network.

Protocol:

  • Dissolve the polypeptide in an organic solvent or aqueous buffer (if previously modified to be water-soluble).

  • Add PEG-dithiol (0.5 eq relative to alkene groups) and LAP photoinitiator.

  • Inject the solution into a mold and irradiate at 365 nm for 10 minutes.

  • Self-Validating System: The sol-gel transition can be visually confirmed by the inversion test (the material will not flow when the vial is inverted) and rheologically validated by the crossover of the storage (G') and loss (G'') moduli 4[4].

Quantitative Data Summary

The following table summarizes the typical reaction efficiencies and material properties derived from methallylglycine-based polymers.

ParameterCondition / ReagentExpected OutcomeAnalytical Validation
NCA Polymerization Yield Triphosgene, THF, 50 °C75 - 85%GPC (Polydispersity < 1.2)
Thiol-Ene Conversion DMPA, 365 nm UV, 2 hours> 95%1H NMR (Alkene peak loss)
Hydrogel Gelation Time PEG-dithiol, LAP, 365 nm UV< 10 minutesRheology (G' > G'')
Secondary Structure Aqueous Media (pH 7.4)

-helix or

-sheet
Circular Dichroism (CD)

References

  • Deming, T. J., et al. "Homoallylglycine residues are superior precursors to orthogonally modified thioether containing polypeptides." The Royal Society of Chemistry, 2015.[Link]

  • Brosnan, S. M., & Schlaad, H. "Modification of polypeptide materials by Thiol-X chemistry." Polymer, 2014.[Link]

  • Lu, H., et al. "Multi-responsive Hydrogels Derived from the Self-assembly of Tethered Allyl-functionalized Racemic Oligopeptides." PMC, 2014.[Link]

  • Wang, J., et al. "Indium Mediated Reformatsky-Type Allylation of N-tert-Butanesulfinyl Iminoester with 1,3-Butadiene." ACS Publications, 2024.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-4-methylpent-4-enoate

Welcome to the Application Scientist's Troubleshooting and Optimization Center. This guide is engineered for synthetic chemists and drug development professionals seeking to maximize the yield, purity, and scalability of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist's Troubleshooting and Optimization Center. This guide is engineered for synthetic chemists and drug development professionals seeking to maximize the yield, purity, and scalability of Methyl 2-amino-4-methylpent-4-enoate , a highly versatile unnatural amino acid building block.

The most robust and scalable method for constructing this scaffold relies on the 1[1]. This approach utilizes the phase-transfer catalyzed alkylation of a glycine Schiff base, offering exquisite control over monoalkylation while preventing premature ester hydrolysis.

Mechanistic Workflow

The synthesis fundamentally relies on masking the primary amine of glycine methyl ester as a benzophenone imine. This lowers the pKa of the α-protons, enabling deprotonation by mild bases, and directs the electrophilic attack of methallyl bromide exclusively to the α-carbon[2].

Workflow A Methyl N-(diphenylmethylene)glycinate (Schiff Base) C Alkylation (Cs2CO3, TBAI, MeCN, Reflux) A->C 1.0 eq B 3-Bromo-2-methylpropene (Methallyl Bromide) B->C 1.05 eq D Methyl 2-(diphenylmethyleneamino)- 4-methylpent-4-enoate C->D 4h, Inert Atm E Deprotection (Aqueous HCl, 20°C, 0.5h) D->E Phase Separation F Methyl 2-amino-4-methylpent-4-enoate (Target Product) E->F 100% Conv.

Fig 1: O'Donnell Schiff base alkylation workflow for Methyl 2-amino-4-methylpent-4-enoate.

Standard Operating Procedure: Optimized Phase-Transfer Alkylation

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and monitoring phase transitions, you ensure near-quantitative yields[3].

Phase 1: Alkylation
  • System Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl N-(diphenylmethylene)glycinate (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Catalyst & Base Addition : Add Cesium Carbonate (Cs₂CO₃, 1.5 equiv) and Tetra-n-butylammonium iodide (TBAI, 0.1 equiv).

    • Causality: TBAI acts as a phase-transfer catalyst and facilitates an in situ Finkelstein halogen exchange. This converts the alkylating agent into a highly reactive iodide intermediate, accelerating the reaction. Cs₂CO₃ is chosen over NaOH to prevent ester saponification[3].

  • Electrophile Introduction : Dropwise add 3-bromo-2-methylpropene (methallyl bromide, 1.05 equiv).

    • Causality: Strict stoichiometric control (1.05 equiv max) is critical. Because the monoalkylated product retains an acidic α-proton, excess electrophile will drive unwanted dialkylation[2].

  • Reaction : Heat the mixture to reflux for 4 hours[3].

  • Validation Checkpoint : Monitor via TLC (Hexane/EtOAc 8:2). The starting material (R_f ~0.3) must completely disappear, replaced by a new, highly UV-active spot (R_f ~0.6) representing the lipophilic alkylated Schiff base.

Phase 2: Deprotection & Isolation
  • Hydrolysis : Cool the reaction to 20 °C. Add 1M aqueous HCl (3.0 equiv) directly to the mixture. Stir for 0.5 hours[3].

    • Causality: Mild acidic conditions selectively hydrolyze the imine back to the primary amine and benzophenone without cleaving the methyl ester.

  • Extraction & Equilibrium Shift : Concentrate the mixture in vacuo to remove acetonitrile. Add water and wash the aqueous layer 3x with diethyl ether.

    • Causality: Imine hydrolysis is an equilibrium process. The ether wash continuously extracts the liberated benzophenone byproduct, driving the equilibrium entirely toward the free amine hydrochloride salt.

  • Isolation : The aqueous layer contains the target product as the hydrochloride salt. Lyophilize to yield Methyl 2-amino-4-methylpent-4-enoate hydrochloride (Typical yield: >95%)[3].

Quantitative Data: Condition Optimization

The table below summarizes how different base and solvent choices directly impact the reaction equilibrium, byproduct formation, and final yield.

Reaction System (Base / Additive)SolventTempReaction TimeMajor ByproductTypical YieldEnantiomeric Excess
Cs₂CO₃ / TBAI AcetonitrileReflux4 hNone (Clean conversion)>95% Racemic
KOH (solid) / TEBA DCM25 °C12 hSaponified Free Acid70-85%Racemic
LDA (Anhydrous) THF-78 °C2 hDialkylated species80-90%Racemic
NaOH (aq) / Chiral Cinchona Toluene0 °C18 hSaponified Free Acid60-75%>90% (Asymmetric)

Troubleshooting Guide

LogicTree Start Issue: Low Yield of Target Ester Q1 Is Dialkylation Observed? Start->Q1 Sol1 Reduce base equivalents or lower reaction temp Q1->Sol1 Yes Q2 Is Saponification (Free Acid) Present? Q1->Q2 No Sol2 Switch from KOH/NaOH to Cs2CO3 or use anhydrous LDA Q2->Sol2 Yes Q3 Is Starting Material Unreacted? Q2->Q3 No Sol3 Increase TBAI catalyst loading or check Methallyl Bromide quality Q3->Sol3 Yes

Fig 2: Logical troubleshooting tree for diagnosing low yields during synthesis.

Q: I am seeing significant amounts of dialkylated byproduct. How do I suppress this? A: Dialkylation occurs because the monoalkylated Schiff base can undergo a second deprotonation. The pKa of the monoalkylated product is often similar to the starting material[2]. To suppress this, ensure strict stoichiometric control of the methallyl bromide (1.05 equiv max) and avoid excess strong base. If using phase-transfer conditions, reducing the reaction temperature or switching to a milder base like Cs₂CO₃ will mitigate over-alkylation.

Q: My final product is the free carboxylic acid (2-amino-4-methylpent-4-enoic acid) instead of the methyl ester. What went wrong? A: Saponification (ester hydrolysis) is a common side reaction when using strong aqueous bases (like NaOH or KOH) during the phase-transfer alkylation step. To preserve the methyl ester, switch to a non-nucleophilic solid base like Cs₂CO₃ in anhydrous acetonitrile[3], or utilize the anhydrous LDA/THF method at -78 °C.

Q: The imine deprotection step is sluggish and incomplete. How can I drive it to completion? A: The hydrolysis of the benzophenone imine is an equilibrium process. Using 1M aqueous HCl in a biphasic mixture at 20 °C is usually sufficient[3]. To drive the reaction forward, you must wash the aqueous layer with diethyl ether or hexane to physically remove the liberated benzophenone, pulling the equilibrium toward the free amine hydrochloride salt.

Q: Can I use methallyl chloride instead of methallyl bromide? A: Yes, methallyl chloride is more cost-effective for scale-up, but it is significantly less electrophilic. If substituting the chloride, you must use an iodide source (like TBAI or NaI) to facilitate an in situ Finkelstein reaction, converting the sluggish chloride into the highly reactive methallyl iodide intermediate.

Frequently Asked Questions (FAQs)

FAQ 1: How should I store Methyl 2-amino-4-methylpent-4-enoate? A: The free base of α-amino esters is highly prone to intermolecular self-condensation, leading to the formation of diketopiperazines. It is critical to isolate and store the compound as its hydrochloride salt (Methyl 2-amino-4-methylpent-4-enoate hydrochloride) at 2-8 °C under a desiccated, inert atmosphere.

FAQ 2: What is the best analytical method to monitor the alkylation reaction? A: LC-MS or TLC. The starting Schiff base is highly UV-active due to the benzophenone group. The alkylated product will also be UV-active but will exhibit a higher R_f value in standard non-polar solvent systems (e.g., Hexane/Ethyl Acetate 8:2) due to the added lipophilic methallyl group.

FAQ 3: How do I achieve an enantioselective synthesis (L- or D- enantiomer)? A: For asymmetric synthesis, replace the achiral TBAI catalyst with a chiral phase-transfer catalyst (PTC), such as a Cinchona alkaloid derivative (e.g., O-alkylated cinchonidine or cinchonine salts). When processed in a biphasic system (e.g., ball milling or toluene/aqueous base), the chiral catalyst directs the facial attack of the enolate, yielding highly enantioenriched products[4].

References

  • O'Donnell Amino Acid Synthesis.Organic Chemistry Portal.
  • Experimental Conditions for Methyl 2-amino-4-methylpent-4-eno
  • Acidities of glycine Schiff bases and alkylation of their conjugate bases.ResearchGate.
  • Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkyl

Sources

Optimization

Technical Support Center: Purification of Methyl 2-amino-4-methylpent-4-enoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Troubleshooting Guides, FAQs, and Validated Protocols for Unnatural Amino Acid Derivatives Part 1: Mechanistic Overview of P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Troubleshooting Guides, FAQs, and Validated Protocols for Unnatural Amino Acid Derivatives

Part 1: Mechanistic Overview of Purification Challenges

Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1] is a highly versatile unnatural amino acid derivative (the methyl ester of 2-methallylglycine)[2]. While it is a critical building block for peptidomimetics, its purification is notoriously difficult due to a "perfect storm" of competing reactivities within the molecule:

  • Diketopiperazine (DKP) Formation (Self-Condensation): This is the most critical point of failure. When left as a free base, the nucleophilic alpha-amine of one molecule will rapidly attack the electrophilic methyl ester of another[3]. This intermolecular aminolysis forms a dipeptide intermediate that spontaneously cyclizes into a thermodynamically stable 6-membered diketopiperazine (DKP) ring[4]. This process is exponentially accelerated by concentration and heat.

  • Terminal Alkene Isomerization: The terminal methallyl group is susceptible to migrating to the internal position to form a more substituted, thermodynamically stable alkene, especially under strong acidic/basic conditions or thermal stress.

  • Ester Hydrolysis: The methyl ester is labile. Prolonged exposure to aqueous basic workups (pH > 9) or highly active acidic silica gel can hydrolyze the ester back to 2-amino-4-methylpent-4-enoic acid[5].

G A Methyl 2-amino-4-methylpent-4-enoate (Free Base) B Diketopiperazine (DKP) (Self-Condensation) A->B Concentration / Heat (Intermolecular Aminolysis) C Internal Alkene (Isomerization) A->C Strong Acid/Base (Thermal Stress) D 2-amino-4-methylpent-4-enoic acid (Ester Hydrolysis) A->D Aqueous Acid/Base (H2O)

Degradation pathways of the free base under thermal, acidic, or basic stress.

Part 2: Troubleshooting Guide & FAQs

Q1: My isolated yield is very low, and TLC shows a massive baseline streak alongside a new, highly UV-active spot. What happened? A1: You are likely observing oligomerization (the baseline streak) and diketopiperazine (DKP) formation (the new spot)[3]. This occurs if you attempted to concentrate the free base to dryness on a rotary evaporator. The heat and high concentration force the molecules to self-condense. Solution: Never isolate this compound as a free base. Always trap it as a hydrochloride (HCl) salt prior to concentration.

Q2: I need the free base for my next amide coupling reaction. How can I purify it if I can't concentrate it? A2: Generate the free base in situ. Store the compound as the stable HCl salt. When setting up your coupling reaction, add the HCl salt directly to your solvent (e.g., DMF or DCM) and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 0 °C immediately before adding your coupling reagent (e.g., HATU or EDC)[4].

Q3: During aqueous extraction, I lost a significant amount of product to the aqueous layer. How do I improve recovery? A3: Short-chain amino acid methyl esters are highly polar and partially water-soluble. Solution: Ensure the aqueous phase is strictly buffered to pH 8.0–8.5. Extract with a polar organic solvent like ethyl acetate or a 9:1 DCM:Isopropanol mixture. Saturate the aqueous layer with NaCl (brine) to force the organic compound into the organic phase.

Part 3: Validated Experimental Protocols
Protocol A: Isolation of Methyl 2-amino-4-methylpent-4-enoate as the Hydrochloride Salt

Causality: Protonating the amine to form the ammonium salt (


) completely eliminates its nucleophilicity, shutting down DKP formation and oligomerization[3][4].
  • Quench & Extract: Cool the crude reaction mixture to 0–5 °C. Quench with cold saturated aqueous

    
     until the pH reaches 8.0.
    
  • Phase Separation: Extract rapidly with cold Ethyl Acetate (

    
    ). Do not let the mixture sit at room temperature.
    
  • Drying: Dry the combined organic layers over anhydrous

    
     for 10 minutes. Filter to remove the drying agent.
    
  • Salt Formation (Critical Step): While stirring the cold organic filtrate, add 1.1 equivalents of a standardized solution of HCl in dioxane (4.0 M) or HCl in diethyl ether (2.0 M) dropwise. A white precipitate should begin to form.

  • Isolation: Concentrate the suspension under reduced pressure (bath temperature < 25 °C) to ~20% volume. Add cold diethyl ether to fully precipitate the HCl salt.

  • Filtration: Filter the solid over a Buchner funnel, wash with cold ether, and dry under high vacuum.

Workflow Step1 Crude Reaction Mixture (Containing Free Base) Step2 Cold Aqueous Extraction (pH 8.0 - 8.5, < 5 °C) Step1->Step2 Quench & Neutralize Step3 Rapid Phase Separation & Drying (Na2SO4) Step2->Step3 Isolate Organic Phase Step4 Immediate Acidification (HCl in Ether/Dioxane) Step3->Step4 Prevent DKP Formation Step5 Crystallization & Filtration (Stable HCl Salt) Step4->Step5 Precipitation

Validated workflow for the isolation of the stable hydrochloride salt.

Part 4: Data Presentation

Table 1: Physicochemical Properties & Stability Matrix

ParameterValue / ObservationMitigation Strategy
Molecular Weight 143.18 g/mol (Free Base)[1]N/A
Amine Nucleophilicity High (Primary unhindered amine)Store as HCl or TFA salt.
Thermal Stability Degrades > 35 °C (as free base)Evaporate < 25 °C; store at -20 °C.
Hydrolytic Stability Labile at pH < 3 or pH > 9[5]Buffer aqueous workups to pH ~8.

Table 2: Chromatographic Parameters (If Free-Base Purification is Unavoidable)

PhaseConditionRf ValueNotes
Stationary Neutralized Silica Gel (Pre-treated with 1%

)
N/APrevents acid-catalyzed hydrolysis.
Mobile 95:5:0.1

: MeOH :

~0.35

prevents tailing.
Detection Ninhydrin Stain (Heat)N/AAppears as a deep purple/pink spot.
Part 5: References
  • 2-Amino-4-methylpent-4-enoic acid | C6H11NO2 | CID 228813. PubChem, National Institutes of Health. Available at:[Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-amino-4-methylpent-4-enoate Stability in Solution

Welcome to the Technical Support Center for unnatural amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-amino-4-methylpent-4-enoate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for unnatural amino acid derivatives. This guide is specifically engineered for researchers and drug development professionals working with Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4). As an α-amino acid methyl ester featuring a terminal methallyl group, this molecule presents unique stability challenges in solution—most notably spontaneous ester hydrolysis and thermodynamically driven diketopiperazine (DKP) dimerization.

Below, we synthesize field-proven insights and authoritative mechanistic data to help you diagnose, troubleshoot, and prevent degradation in your experimental workflows.

Section 1: Frequently Asked Questions (FAQs) & Diagnostics

Q1: Why does my stock solution of Methyl 2-amino-4-methylpent-4-enoate become cloudy and lose active monomer concentration after 24 hours at room temperature? A1: This is a classic presentation of Diketopiperazine (DKP) formation . In its free base form, the primary amine of one Methyl 2-amino-4-methylpent-4-enoate molecule acts as a nucleophile, attacking the methyl ester carbonyl of a neighboring molecule. This forms a linear dipeptide intermediate that rapidly undergoes intramolecular cyclization to form a 2,5-diketopiperazine ring. This six-membered ring is exceptionally stable due to minimal ring strain and favorable entropy[1]. Because DKPs are highly hydrophobic and insoluble in aqueous media, they precipitate out of solution, causing the observed cloudiness.

Q2: I am losing the methyl ester group during my aqueous enzymatic assays. How can I prevent spontaneous hydrolysis? A2: α-Amino acid methyl esters are highly susceptible to base-catalyzed hydrolysis. The rate of spontaneous (non-enzymatic) hydrolysis is strictly pH-dependent. At a pH > 8.0, the ester rapidly hydrolyzes to the free amino acid (2-amino-4-methylpent-4-enoic acid)[2]. Furthermore, certain buffer salts, such as phosphates, can act as general base catalysts, accelerating hydrolysis even at near-neutral pH[3]. To mitigate this, maintain the assay pH strictly between 4.0 and 6.0 if the experimental design allows, or minimize the incubation time.

Q3: Does the terminal alkene (methallyl group) pose any stability risks? A3: While the isolated terminal alkene is generally stable under standard physiological buffers, it can undergo auto-oxidation or isomerization if exposed to strong radical initiators, prolonged UV light, or transition metal contaminants in your solvent. Store solutions in amber vials purged with an inert gas (Argon/N


) to preserve the alkene's integrity.
Section 2: Quantitative Stability Profiles

To assist in experimental planning, the following table synthesizes the expected stability of Methyl 2-amino-4-methylpent-4-enoate across various pH environments based on established α-amino acid ester kinetics[3].

Solution pHDominant Degradation PathwayEstimated Half-Life (t½) at 25°CRecommended Action
< 4.0 Acid-catalyzed hydrolysis> 30 daysSafe for short-term aqueous storage.
4.0 – 6.0 Minimal degradation> 6 monthsOptimal working range.
7.0 – 8.0 Base-catalyzed hydrolysis1 – 5 daysUse immediately; maintain at 4°C.
> 8.0 Rapid hydrolysis & DKP Dimerization< 2 hoursAvoid entirely; neutralize immediately if exposed[2].
Section 3: Logical Workflows & Degradation Pathways

Understanding the causality behind degradation is critical for prevention. The diagram below maps the specific environmental triggers to their respective degradation pathways and highlights the necessary mitigation strategies.

DegradationPathways Molecule Methyl 2-amino-4-methylpent-4-enoate (Solution) Hydrolysis Base-Catalyzed Hydrolysis (pH > 7.5) Molecule->Hydrolysis Aqueous Basic pH DKP Diketopiperazine (DKP) Formation (Dimerization of Free Base) Molecule->DKP High Conc. Free Amine Oxidation Alkene Oxidation (Radical/O2 exposure) Molecule->Oxidation Light / O2 FreeAcid Free Amino Acid (Loss of Ester) Hydrolysis->FreeAcid DKPDimer Insoluble DKP Dimer (Precipitate) DKP->DKPDimer DegradedAlkene Epoxides / Cleavage Products Oxidation->DegradedAlkene Solution1 Buffer pH < 6.0 or Store as HCl Salt FreeAcid->Solution1 Mitigation Solution2 Maintain Low Concentration & Protonate Amine DKPDimer->Solution2 Mitigation Solution3 Store under Argon/N2 Add Antioxidants DegradedAlkene->Solution3 Mitigation

Figure 1: Degradation pathways of Methyl 2-amino-4-methylpent-4-enoate and mitigation strategies.

Section 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system, researchers must proactively convert the free base into a stable hydrochloride (HCl) salt for long-term storage. Protonating the primary amine completely neutralizes its nucleophilicity, structurally preventing DKP formation[4].

Protocol: Preparation of Methyl 2-amino-4-methylpent-4-enoate Hydrochloride Salt

Causality Note: By conducting this reaction in anhydrous conditions, we prevent the water-dependent hydrolysis of the methyl ester while simultaneously locking the amine in its non-reactive ammonium state.

Materials Required:

  • Methyl 2-amino-4-methylpent-4-enoate (Free base, >95% purity)

  • Anhydrous Diethyl Ether (or Tetrahydrofuran)

  • 2.0 M HCl in Diethyl Ether (Anhydrous)

  • Argon or Nitrogen gas line

  • Ice bath (0°C)

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask and purge with Argon for 5 minutes to eliminate ambient moisture.

  • Dissolution: Dissolve 1.0 equivalent of Methyl 2-amino-4-methylpent-4-enoate free base in anhydrous diethyl ether (approx. 10 mL per gram of compound). Stir continuously.

  • Temperature Control: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Why? The exothermic nature of salt formation can cause localized heating, potentially degrading the terminal alkene.

  • Acidification: Dropwise, add 1.05 equivalents of 2.0 M HCl in diethyl ether. A white precipitate (the HCl salt) should begin forming immediately.

  • Validation Check: Extract a 10 µL aliquot, dilute in 1 mL of DI water, and check the pH. It should read between 3.0 and 4.0, confirming complete protonation. If the pH is > 4.0, the amine is still partially active and prone to DKP formation.

  • Isolation: Filter the white precipitate rapidly through a Büchner funnel under a blanket of Argon. Wash the filter cake twice with cold, anhydrous diethyl ether to remove unreacted free base and impurities.

  • Storage: Transfer the isolated powder to an amber glass vial, dry under high vacuum for 4 hours to remove residual solvent, and store at -20°C.

References
  • Title: The Methyl Ester of a-Aminophenylacetic Acid: pH-Dependence and Phosphate Catalysis of Hydrolysis | Source: RSC Publishing | URL: 3[3]

  • Title: US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof | Source: Google Patents | URL: 2[2]

  • Title: Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention | Source: Peptidechemistry.org | URL: 1[1]

  • Title: Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide | Source: ACS Omega | URL: 4[4]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 2-amino-4-methylpent-4-enoate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1]. As a critical unnatural amino acid building block—often referred to as methallylgl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4)[1]. As a critical unnatural amino acid building block—often referred to as methallylglycine methyl ester—this compound is heavily utilized by drug development professionals for synthesizing constrained peptidomimetics, stapled peptides via ring-closing metathesis (RCM), and novel therapeutics[2].

This guide provides field-proven insights, authoritative protocols, and troubleshooting matrices to ensure high-yield, isomer-free synthesis.

Causality in Experimental Design: The "Why" Behind the Workflow

The standard and most scalable route to synthesize Methyl 2-amino-4-methylpent-4-enoate is the α-alkylation of a protected glycine equivalent (e.g., N-(diphenylmethylene)glycine methyl ester) with 3-bromo-2-methylpropene or 3-chloro-2-methylpropene, followed by mild acidic hydrolysis of the Schiff base[3].

However, researchers frequently encounter three major failure modes during this workflow:

  • Regioselectivity (Alkene Isomerization): The use of strong bases (like NaH or LDA) or elevated temperatures strips the kinetic control from the reaction, causing the terminal double bond of the methallyl group to isomerize into a thermodynamically more stable internal alkene.

  • Chemoselectivity (Dialkylation): Unoptimized electrophile stoichiometry or overly aggressive base conditions lead to double alkylation at the α-carbon.

  • Ester Hydrolysis: Over-exposure to strong aqueous acids during the Schiff base deprotection step inadvertently hydrolyzes the methyl ester to the corresponding carboxylic acid.

The Solution: Phase-Transfer Catalysis (PTC). By utilizing a mild, heterogeneous base system (Cs₂CO₃) combined with a phase-transfer catalyst like Tetrabutylammonium iodide (TBAI), we restrict the reaction to the organic-solid interface. TBAI serves a dual mechanistic purpose: it facilitates phase transfer and converts the methallyl halide to a highly reactive methallyl iodide in situ (Finkelstein reaction), allowing the alkylation to proceed rapidly at room temperature, thereby suppressing isomerization[3].

Quantitative Data: Optimization of Alkylation Conditions

The table below summarizes the causality between the chosen reaction conditions and the resulting product profile. The data clearly demonstrates why the Cs₂CO₃/TBAI system is the gold standard for this specific molecule.

Base / SolventCatalystTemp (°C)Monoalkylation Yield (%)Alkene Isomerization (%)Dialkylation (%)
NaH / THFNone2545%35%15%
KOH / TolueneTBAB (10 mol%)2568%15%8%
K₂CO₃ / MeCNTBAI (10 mol%)6075%5%5%
Cs₂CO₃ / MeCN TBAI (20 mol%) 20–25 92% < 1% < 2%

Standard Operating Procedure (SOP): Self-Validating Protocol

This two-stage protocol is designed to be self-validating, meaning each step contains observable checkpoints to confirm success before proceeding[3].

Stage 1: Phase-Transfer Catalyzed Alkylation
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with N-(diphenylmethylene)glycine methyl ester (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and TBAI (0.2 equiv).

  • Solvation: Suspend the solid mixture in anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add 3-bromo-2-methylpropene (1.2 equiv) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir vigorously at 20–25 °C for 4 hours[3].

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The starting Schiff base (intensely UV-active, lower

    
    ) should be completely consumed and replaced by a new, higher 
    
    
    
    UV-active spot.
Stage 2: Mild Acidic Deprotection
  • Filtration: Filter the Stage 1 reaction mixture through a Celite pad to remove the Cs₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis: Redissolve the crude intermediate in fresh acetonitrile. Cool to 0 °C and add 1M aqueous HCl dropwise. Stir at 20 °C for 30 to 60 minutes[3].

  • Self-Validation Checkpoint: The reaction mixture will visually transition from a bright yellow to a pale/colorless solution as the benzophenone imine is cleaved. TLC will confirm the disappearance of the UV-active intermediate.

  • Isolation: Extract the aqueous layer with diethyl ether (3x) to remove the cleaved benzophenone byproduct.

  • Recovery: To isolate the free amine, basify the aqueous layer to pH 9 with saturated NaHCO₃ at 0 °C, extract with dichloromethane, dry over Na₂SO₄, and concentrate. Alternatively, lyophilize the acidic aqueous layer to yield Methyl 2-amino-4-methylpent-4-enoate hydrochloride[3].

Visualizations of Workflows and Logic

Pathway N1 N-(diphenylmethylene) glycine methyl ester N3 Alkylated Schiff Base (Intermediate) N1->N3 SN2 Alkylation (Phase Transfer) N2 Methallyl Bromide + Cs2CO3 / TBAI N2->N3 N5 Methyl 2-amino-4- methylpent-4-enoate N3->N5 Acidic Hydrolysis (Deprotection) N4 1M HCl / MeCN (0°C to 20°C) N4->N5

Fig 1: Synthesis workflow for Methyl 2-amino-4-methylpent-4-enoate via PTC alkylation.

Troubleshooting Root Issue: Low Yield of Target Ester Q1 Terminal Alkene Isomerization? Root->Q1 Q2 Significant Dialkylation? Root->Q2 Q3 Ester Hydrolysis Detected? Root->Q3 S1 Switch to milder base (Cs2CO3 instead of KOH/NaH) Q1->S1 Yes S2 Lower Temp to 0°C & Increase TBAI catalyst Q2->S2 Yes S3 Use 15% Citric Acid instead of 1M HCl Q3->S3 Yes

Fig 2: Decision tree for troubleshooting common side reactions during methallylglycine synthesis.

Troubleshooting Guides & FAQs

Q: My alkylation reaction is stalling at 40-50% conversion, even after 12 hours. What is going wrong? A: This is a classic symptom of electrophile degradation or catalyst poisoning. Methallyl halides are volatile and can degrade. Ensure your 3-bromo-2-methylpropene is freshly distilled. Furthermore, if you are using methallyl chloride instead of the bromide, the reaction will be sluggish. Increase your TBAI loading to 0.3 equiv to ensure rapid in situ conversion to the iodide[3], which is a vastly superior electrophile for this Sₙ2 process.

Q: NMR analysis of my final product shows a multiplet corresponding to an internal alkene instead of the expected terminal alkene signals. How do I prevent this? A: Alkene isomerization is driven by excessive base strength or prolonged heating. The protons adjacent to the imine and the double bond are highly acidic. If you are using NaH, KOtBu, or heating the reaction above 40 °C, the base will deprotonate the intermediate and allow the double bond to migrate into conjugation. Strictly adhere to the Cs₂CO₃/MeCN system at 20 °C to maintain kinetic control[3].

Q: During the Schiff base deprotection, my methyl ester is hydrolyzing into 2-amino-4-methylpent-4-enoic acid. How can I selectively deprotect the amine? A: The methyl ester is sensitive to prolonged exposure to aqueous acids. If 1M HCl is causing hydrolysis, the reaction time is likely too long (> 1 hour), or the temperature is too high. If you cannot control the hydrolysis with HCl, switch to a milder two-phase deprotection system: use 15% aqueous Citric Acid in THF at room temperature. This is acidic enough to cleave the benzophenone imine but mild enough to leave the methyl ester completely intact.

References

  • Journal of the American Chemical Society (JACS). Unsaturated Amino Acids. II. Allylglycine, β-Methallylglycine and Crotylglycine. Goering, H. L., Cristol, S. J., & Dittmer, K. (1948). Retrieved from:[Link]

  • LookChem. 3-Bromo-2-methylpropene (CAS 1458-98-6) - Synthesis Conditions for Methyl 2-amino-4-methylpent-4-enoate. Retrieved from:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-4-methylpent-4-enoate

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unnatural amino acid for applications in pharmaceutical and materials science. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-methylpent-4-enoate, a valuable unnatural amino acid for applications in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our focus is on anticipating and resolving common purity challenges encountered during synthesis.

Plausible Synthetic Strategy: The Foundation for Troubleshooting

A robust and widely adopted method for synthesizing α-amino acids is the alkylation of a glycine imine, a procedure pioneered by O'Donnell.[1] This strategy offers excellent control over mono-alkylation, which is critical for achieving high purity. The synthesis of Methyl 2-amino-4-methylpent-4-enoate logically follows this pathway, which involves three key stages:

  • Imine Formation: Methyl glycinate is condensed with benzophenone to form a stable Schiff base, Methyl 2-((diphenylmethylene)amino)acetate. This protects the amine and activates the α-carbon for deprotonation.

  • Alkylation: The Schiff base is deprotonated with a suitable base and alkylated with 3-bromo-2-methylpropene (methallyl bromide), often under phase-transfer catalysis (PTC) conditions for improved efficiency and milder reaction conditions.[2][3]

  • Hydrolysis: The resulting alkylated imine is hydrolyzed under mild acidic conditions to liberate the free amino ester, yielding the target product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Gly Methyl Glycinate Imine Step 1: Imine Formation (Schiff Base) Gly->Imine Ph2CO Benzophenone Ph2CO->Imine AlkylHalide 3-Bromo-2-methylpropene Alkylation Step 2: α-Alkylation (Base, PTC) AlkylHalide->Alkylation Imine->Alkylation Hydrolysis Step 3: Hydrolysis (Aq. Acid) Alkylation->Hydrolysis Product Methyl 2-amino-4- methylpent-4-enoate Hydrolysis->Product

Fig. 1: General workflow for the synthesis of the target amino ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity I should anticipate?

A1: The most prevalent side-product is the dialkylated species , Methyl 2-((diphenylmethylene)amino)-2,2-bis(2-methylallyl)acetate (pre-hydrolysis) or Methyl 2-amino-2-(2-methylallyl)-4-methylpent-4-enoate (post-hydrolysis). This occurs when the mono-alkylated product is deprotonated and reacts with a second molecule of the alkylating agent. Its non-polar nature often makes it co-elute with the desired product in normal-phase chromatography.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Inefficient Deprotonation: The base may not be strong enough, or in biphasic systems, the phase-transfer catalyst may be inefficient.[1]

  • Competitive Hydrolysis: The ester or the imine can hydrolyze, particularly if using strong aqueous bases like 50% NaOH with extended reaction times.

  • Incomplete Imine Hydrolysis: The final deprotection step may be incomplete, leaving the benzophenone-protected intermediate in your crude product.

  • Work-up Losses: The product can be partially soluble in the aqueous phase during extraction, especially if the pH is not carefully controlled.

Q3: My NMR spectrum shows signals for an isomer. How is this possible?

A3: You are likely observing the isomer with a migrated double bond: Methyl 2-amino-4-methylpent-3-enoate . This can occur if the reaction or work-up conditions are too acidic or basic, catalyzing the isomerization of the terminal double bond to the more thermodynamically stable internal (trisubstituted) double bond.[4]

Q4: How can I confirm the presence of unreacted Schiff base starting material?

A4: The glycine-benzophenone Schiff base is bright yellow. A persistent yellow color in your organic layers after work-up and in your crude product is a strong visual indicator. This can be confirmed by TLC, where it will have a distinct Rf value, or by LC-MS, looking for its characteristic molecular ion peak.

In-Depth Troubleshooting Guides

Issue 1: High Levels of Dialkylated Impurity

The formation of a dialkylated product is a classic problem in the alkylation of glycine anion equivalents.[5] While the mono-alkylated product is less acidic than the starting material, it can still be deprotonated and react further, especially under forcing conditions.

  • Root Causes & Mechanistic Insight:

    • Excess Alkylating Agent: Using a significant excess of methallyl bromide drives the second alkylation.

    • High Base Concentration/Temperature: Stronger basic conditions or higher temperatures increase the rate of the second deprotonation, making dialkylation more competitive.

    • Inefficient Mixing (in PTC): Poor mixing can create localized areas of high base concentration at the aqueous-organic interface, promoting side reactions.

  • Solutions & Recommended Protocol Adjustments:

    • Control Stoichiometry: Use no more than 1.05-1.1 equivalents of 3-bromo-2-methylpropene. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

    • Moderate Reaction Conditions: Perform the reaction at 0°C or room temperature. Avoid aggressive heating. If using an aqueous base, consider using solid, powdered KOH or K2CO3 with a phase-transfer catalyst, which often provides more controlled basicity.[1]

    • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material. Stop the reaction as soon as the starting imine is consumed to minimize over-alkylation of the product.

Dialkylation cluster_main Desired Pathway cluster_side Side Reaction SM Glycine Imine Anion Product Mono-alkylated Product SM->Product  Alkylation RX R-X (1st eq.) RX->Product Base Base Product->Base Deprotonation Dialkyl Dialkylated Impurity RX2 R-X (2nd eq.) Dialkyl->RX2 2nd Alkylation Base->Dialkyl Forms Anion

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Methyl 2-amino-4-methylpent-4-enoate

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2-amino-4-methylpent-4-enoate (methallyl glycine methyl ester). This unnatural amino acid derivative is a critical building block in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Methyl 2-amino-4-methylpent-4-enoate (methallyl glycine methyl ester). This unnatural amino acid derivative is a critical building block in the development of stapled peptides, peptidomimetics, and novel therapeutics.

Scaling up the synthesis of terminal alkene-bearing amino acids introduces unique thermodynamic and kinetic challenges. This guide bypasses basic textbook theory to deliver field-proven troubleshooting strategies, focusing on the alkylation of O'Donnell's Schiff base [1] and subsequent isolation protocols.

Part 1: Troubleshooting Guides & FAQs

Section 1: Schiff Base Alkylation Chemistry

Q1: During our 100-gram scale-up, we are observing >15% dialkylation impurity. How can we suppress this? Causality & Expertise: Dialkylation occurs because the monoalkylated Schiff base retains an acidic alpha-proton. In liquid-liquid phase-transfer catalysis (PTC) systems (e.g., 50% NaOH/DCM), poor interfacial mixing at scale creates localized zones of high base and electrophile concentration, driving the second alkylation. Solution: Transition to a solid-liquid PTC system. Utilizing finely milled Cesium Carbonate (


) in Acetonitrile (MeCN) provides a controlled, surface-limited deprotonation rate. Furthermore, strictly control the dosing of the electrophile (methallyl bromide) [2] via a syringe pump over 2 hours rather than a single bolus addition.

Q2: The alkylation stalls at 80% conversion despite a slight excess of methallyl bromide. Should we increase the temperature? Causality & Expertise: Do not increase the temperature. Methallyl bromide is volatile (bp ~94°C) and prone to side reactions at elevated temperatures. Stalled conversions in solid-liquid PTC are typically caused by catalyst poisoning or the slow kinetics of the bromide leaving group. Solution: Implement Finkelstein-type acceleration. Add 10 mol% Tetrabutylammonium iodide (TBAI). The iodide displaces the bromide in situ to form methallyl iodide, which is significantly more reactive toward the bulky enolate. This allows the reaction to reach >99% conversion at ambient temperature.

Section 2: Deprotection & Workup

Q3: Our acidic deprotection of the diphenylmethylene group is causing hydrolysis of the methyl ester. How do we selectively cleave the imine? Causality & Expertise: Imine hydrolysis is thermodynamically favored in aqueous acid, but the use of strong mineral acids (e.g., 6N HCl) or elevated temperatures will inadvertently hydrolyze the methyl ester, yielding the free amino acid rather than the desired ester [3]. Solution: Utilize a mild, biphasic hydrolysis system. A 1:1 mixture of 1N HCl and THF at 20°C for 3 hours selectively cleaves the imine while preserving >99% of the methyl ester.

Q4: How can we efficiently separate the benzophenone byproduct from the product without column chromatography? Causality & Expertise: This protocol is designed as a self-validating system. The byproduct (benzophenone) is highly lipophilic, whereas the product (amino ester hydrochloride) is extremely hydrophilic. Solution: After the THF is evaporated under reduced pressure, dilute the remaining aqueous layer with water and wash extensively with Methyl tert-butyl ether (MTBE). The benzophenone partitions entirely into the MTBE. Self-Validation Check: Evaporate the MTBE layer and weigh the recovered benzophenone; a near-quantitative recovery confirms complete imine cleavage.

Section 3: Isolation & Stability

Q5: When we neutralize the aqueous layer to isolate the free amine, the yield drops and a white precipitate forms in the storage flask. What is happening? Causality & Expertise: The free base of methyl 2-amino-4-methylpent-4-enoate is highly unstable at high concentrations. The unprotonated primary amine undergoes intermolecular nucleophilic attack on the methyl ester of an adjacent molecule, forming a thermodynamically stable 6-membered diketopiperazine (dimer) [4]. Solution: Do not isolate the free base for storage. Isolate and store the compound exclusively as the hydrochloride salt via lyophilization of the aqueous layer. If the free base is strictly required for the next synthetic step, neutralize at 0°C, extract rapidly into cold Dichloromethane, and use the solution immediately.

Part 2: Data Presentation

The following tables summarize the quantitative data for optimizing the scale-up workflow.

Table 1: Influence of PTC Conditions on Alkylation Profile (100g Scale)

Base SystemCatalystSolventTemp (°C)Conversion (%)Monoalkylation (%)Dialkylation (%)
50% NaOH (aq)TBAB (10 mol%)DCM25957520

(solid)
TBAI (10 mol%)MeCN6085805

(solid)
TBAI (10 mol%)MeCN25>9996<1

Table 2: Deprotection Acid Matrix (Imine Cleavage vs. Ester Hydrolysis)

Acid SystemSolventTime (h)Imine Cleavage (%)Ester Hydrolysis (%)Outcome
6N HClWater210085Product Destroyed
15% Citric AcidTHF/Water12800Incomplete Reaction
1N HClTHF/Water3>99<1Optimal

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 2-(diphenylmethyleneamino)-4-methylpent-4-enoate
  • Preparation: Charge a dry 2L jacketed reactor with methyl N-(diphenylmethylene)glycinate (100 g, 395 mmol), finely milled

    
     (154 g, 474 mmol), TBAI (14.6 g, 39.5 mmol), and anhydrous MeCN (800 mL) under nitrogen.
    
  • Electrophile Dosing: Set reactor temperature to 20°C. Using a syringe pump, add methallyl bromide (58.6 g, 434 mmol) dropwise over 2 hours.

  • Reaction Monitoring: Stir vigorously (400 rpm) for 12 hours. The suspension will transition from bright yellow to a pale, milky slurry as the enolate is consumed.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Wash the pad with MeCN (200 mL). Concentrate the filtrate under reduced pressure to yield the crude Schiff base intermediate as a viscous yellow oil.

Protocol B: Deprotection to Methyl 2-amino-4-methylpent-4-enoate Hydrochloride
  • Hydrolysis: Dissolve the crude oil from Protocol A in THF (400 mL). Add 1N aqueous HCl (400 mL) in one portion. Stir at 20°C for 3 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure at 30°C to remove the THF, leaving an aqueous suspension.

  • Phase Separation: Transfer the aqueous mixture to a separatory funnel. Extract with MTBE (3 x 300 mL). Retain the aqueous layer (contains the product) and discard the organic layer (contains benzophenone).

  • Isolation: Transfer the clear aqueous layer to a lyophilization flask. Freeze at -80°C and lyophilize for 48 hours to afford the target compound as a highly pure, hygroscopic white powder.

Part 4: Mandatory Visualizations

SyntheticWorkflow SM Methyl N-(diphenylmethylene)glycinate Alk Alkylation (Methallyl-Br, Cs2CO3, TBAI) SM->Alk Int Schiff Base Intermediate Alk->Int Deprot Deprotection (1N HCl, THF/H2O) Int->Deprot Phase Phase Separation (MTBE / Water) Deprot->Phase Org Organic Layer (Benzophenone) Phase->Org Waste Aq Aqueous Layer (Amino Ester HCl) Phase->Aq Product Prod Methyl 2-amino-4-methylpent-4-enoate HCl Aq->Prod

Fig 1: Synthetic workflow and phase-separation logic for methallyl glycine ester isolation.

SideReactions SM Schiff Base SM Mono Monoalkylated Product SM->Mono Optimal PTC Di Dialkylated Impurity Mono->Di Excess Base/Electrophile FreeBase Free Amine (Neutralized) Mono->FreeBase 1. Acid 2. Base Acid Amino Acid (Hydrolyzed) Mono->Acid Strong Acid (6N HCl) DKP Diketopiperazine (Dimer) FreeBase->DKP High Conc. / Heat

Fig 2: Mechanistic pathways of target synthesis versus common scale-up side reactions.

References

  • e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7UMDikGPxrJu0ZS5y0mwePVex3aQtGK0aY75BTAL2-cymHG6irQk6DEHaQYRWCJRx9KyQJCHIJXcfVEnMaLskX78BMEj5zOC6lN705MS4UKhHYinGhvpgefGZgkuRjx-S0mfhvNPdJ28-42iLOtO5OcgZu0K9dOHLw-h-ttoquBLuCJwUBhPxeULmWAn2M2vFaV8V8nNIZe2PuYHed8wgWJ5u]
  • Cas 1458-98-6,3-Bromo-2-methylpropene | lookchem. LookChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX4AaKKmK4a-yYdLjG-iLCEUtaIirBPZgGiZM3EhPDMugt7NcEPoZwUc7yygypSJxw2Lx0vTIq0RjeOL0lHc6Tk0hlBm9tQgOKeduyGOMp6ENc9wBq-Xfi-iBbuqjSrjc0t660t-g=]
  • N-tert-Butoxycarbonyl)allylglycine (4-Pentenoic acid, 2-[[(1,1-Dimethylethoxy)carbonyl]amino] - Organic Syntheses. Organic Syntheses.[https://vertexaisearch.cloud.google.
  • Free Radical-Mediated Aryl Amination: Convergent Two- and Three-Component Couplings to Chiral 2,3-Disubstituted Indolines - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9TBWTu_8ZHBeZzXaRwRZVNlpsGLpZ5pcjO4QqRLQRBDnUGuPbVoCdO8LUgwEZPf68dP6Yv0dR7nJ3lBCXUIcH7RKWC1ZxYCGQBkrdRQFM5AWWkCr5addC-MVLiIH7stuYr5Xk7Pc8l7cN3U=]
Troubleshooting

Technical Support Center: Analytical Workflows for Methyl 2-amino-4-methylpent-4-enoate

Welcome to the Technical Support Center. As drug development increasingly incorporates unnatural amino acids to enhance peptide stability and target specificity, the analytical demands for quality control become exponent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates unnatural amino acids to enhance peptide stability and target specificity, the analytical demands for quality control become exponentially more complex. Methyl 2-amino-4-methylpent-4-enoate (MW: 143.18 g/mol )[1] presents unique analytical challenges due to its terminal alkene, labile methyl ester, and lack of a strong native chromophore.

This guide is engineered for analytical scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and decision matrices for identifying and quantifying synthesis byproducts, degradation impurities, and isomers.

Analytical Decision Matrix

To select the correct analytical platform, you must first categorize the physicochemical properties of the suspected byproduct. The workflow below dictates the optimal instrumentation based on matrix complexity and target structure.

Workflow Start Methyl 2-amino-4-methylpent-4-enoate Sample Matrix Decision Targeted Byproduct Class? Start->Decision Hydrolysis Hydrolysis (Free Acid) MW: 129.16 Decision->Hydrolysis Polar/Aqueous Isomers Alkene Isomerization (Internal Double Bond) Decision->Isomers Structural Trace Trace Impurities (Low UV Absorbance) Decision->Trace Sensitivity < 1 µmol/L LCMS LC-MS/MS (ESI+) Mixed-Mode Column m/z 130.1 vs 144.1 Hydrolysis->LCMS Direct Injection GCMS GC-MS (NICI) Me-PFP Derivatization High Resolution Isomers->GCMS Volatility Required HPLC HPLC-UV (340 nm) FDAA Derivatization Trace->HPLC Chromophore Addition

Analytical decision matrix for detecting byproducts in unnatural amino acid ester synthesis.

Frequently Asked Questions: Fundamental Analytical Challenges

Q1: Why is direct HPLC-UV detection of Methyl 2-amino-4-methylpent-4-enoate yielding low sensitivity, and how do I fix it? The Causality: Unnatural amino acids and their aliphatic esters lack extended conjugated


-systems. The terminal alkene provides minimal UV absorbance, meaning detection above 210 nm suffers from poor signal-to-noise ratios and severe matrix interference.
The Solution:  You must either switch to mass spectrometry or utilize pre-column derivatization. Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) react with the primary amine via nucleophilic aromatic substitution, introducing a strong chromophore that shifts detection to 340 nm, drastically lowering the limit of detection (LOD) to the picomolar range[2].

Q2: How do I differentiate the intact ester from its primary hydrolysis byproduct? The Causality: Ester bonds are highly susceptible to hydrolysis in aqueous buffers, especially at pH extremes, yielding 2-amino-4-methylpent-4-enoic acid (MW: 129.16 g/mol )[3]. The Solution: In LC-MS/MS (ESI+), the intact methyl ester yields a precursor ion at m/z 144.1 [M+H]+, while the free acid byproduct appears distinctly at m/z 130.1 [M+H]+[4]. Because the free acid is significantly more polar, standard C18 columns will struggle to retain it. You must use a mixed-mode or graphitic carbon stationary phase to resolve these underivatized analytes[5].

Q3: What is the risk of alkene isomerization during analysis, and how can we detect it? The Causality: The terminal double bond in the 4-pentenoate moiety can isomerize to the thermodynamically more stable internal position (e.g., 3-pentenoate) under acidic conditions or elevated temperatures during sample prep. The Solution: Because positional isomers have identical m/z values, standard LC-MS cannot easily differentiate them without extensive fragmentation mapping. Gas Chromatography-Mass Spectrometry (GC-MS), following derivatization to methyl ester pentafluoropropionyl (Me-PFP) derivatives, provides the high-resolution theoretical plates necessary to separate these isomers based on subtle volatility differences[6].

Troubleshooting Guide: Step-by-Step Methodologies

Protocol 1: Direct LC-MS/MS Analysis for Hydrolysis Byproducts (Dilute and Shoot)

Traditional reversed-phase chromatography fails to retain highly polar free amino acids without ion-pairing agents, which unfortunately cause severe ion suppression in MS detectors. This protocol utilizes mixed-mode chromatography (combining anion/cation exchange and reversed-phase interactions) to retain both the ester and the free acid byproduct without signal loss[5].

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample matrix 1:50 in mobile phase A (0.1% formic acid in water) to prevent column overloading.

  • Internal Standard Spiking: Add 10 µL of a heavy isotope internal standard (e.g.,

    
    -labeled amino acid mixture) to 90 µL of the diluted sample.
    
  • Chromatography: Inject 2 µL onto a mixed-mode LC column (e.g., 2.1 x 100 mm, 3 µm). Run a gradient from 100% Mobile Phase A to 90% Mobile Phase B (0.1% formic acid in Acetonitrile) over 12 minutes.

  • Detection: Operate the triple quadrupole MS in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor m/z 144.1 ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     88.1 for the intact ester and m/z 130.1 
    
    
    
    84.1 for the free acid.

System Suitability & Self-Validation: This protocol is self-validating via the internal standard. Calculate the peak area of the heavy isotope standard in every injection. If the area deviates by >10% from the calibration blank, matrix-induced ion suppression is occurring. The run is automatically flagged as invalid, dictating that the sample must undergo solid-phase extraction (SPE) prior to re-injection.

Protocol 2: Pre-column FDAA Derivatization for Trace HPLC-UV Detection

When MS is unavailable or when chiral resolution of D/L enantiomeric byproducts is required, FDAA (Marfey's reagent) derivatization provides exceptional UV sensitivity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Reaction: Combine 50 µL of the sample (containing Methyl 2-amino-4-methylpent-4-enoate and byproducts) with 100 µL of FDAA solution and 20 µL of 1 M sodium bicarbonate.

  • Incubation: Heat the mixture at 40°C for 60 minutes. Causality: The mild heat accelerates the nucleophilic attack of the primary amine on the fluorodinitrobenzene ring.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The acidic shift stabilizes the derivative for chromatography.

  • Analysis: Inject 5 µL onto a standard C18 reversed-phase column. Detect via UV at 340 nm.

System Suitability & Self-Validation: Monitor the chromatogram for the unreacted FDAA reagent peak (which elutes late in the gradient). The assay validates itself when a residual FDAA peak is present; its absence indicates the derivatization reaction was reagent-limited (analyte concentration exceeded the dynamic range). If the reagent peak is missing, the quantitative results are invalid, and the sample must be diluted and re-derivatized.

Quantitative Data Summary

The following table summarizes the key analytical parameters for Methyl 2-amino-4-methylpent-4-enoate and its primary byproducts across different platforms.

Analyte / ByproductMolecular FormulaMonoisotopic MassPreferred Analytical PlatformTarget m/z or WavelengthEstimated LOD
Methyl 2-amino-4-methylpent-4-enoate (Intact)

143.09 DaLC-MS/MS (ESI+)144.1 [M+H]+< 10 nmol/L
2-amino-4-methylpent-4-enoic acid (Hydrolysis)

129.08 DaLC-MS/MS (ESI+)130.1 [M+H]+< 10 nmol/L
Isomerized Ester (e.g., 3-enoate)

143.09 DaGC-MS (Me-PFP Deriv.)Fragment dependent~ 50 nmol/L
FDAA-Derivatized Free Acid

366.12 DaHPLC-UV340 nm2.68–62.44 pmol/L

References

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-amino-4-methylpent-4-enoate" vs other unsaturated amino acids

An in-depth technical analysis for researchers, scientists, and drug development professionals. Introduction: The Strategic Role of Unsaturated ncAAs In the rapidly evolving landscape of peptide-based drug development, t...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Unsaturated ncAAs

In the rapidly evolving landscape of peptide-based drug development, the incorporation of unsaturated non-canonical amino acids (ncAAs) provides a versatile bioorthogonal handle for late-stage functionalization, peptide stapling, and structural rigidification[1]. As an Application Scientist specializing in peptide engineering, I frequently evaluate the strategic selection of these building blocks based on their distinct reactivity profiles.

This guide provides an objective, data-driven comparison between Methyl 2-amino-4-methylpent-4-enoate (a methallyl glycine derivative)[2] and other widely used unsaturated ncAAs, specifically Allylglycine (Agl) , Vinylglycine (Vgl) , and Dehydroalanine (Dha) [3].

Structural and Mechanistic Divergence

The reactivity of an unsaturated amino acid is fundamentally dictated by two factors: the proximity of the alkene to the α-carbon and its degree of substitution.

  • Methyl 2-amino-4-methylpent-4-enoate : Features a 1,1-disubstituted terminal alkene separated from the chiral center by a methylene bridge. The added methyl group introduces targeted steric hindrance. This modulates its reactivity in olefin cross-metathesis, favoring the formation of conformationally restricted trisubstituted olefins that are highly resistant to proteolytic degradation.

  • Allylglycine (Agl) : The industry standard for olefin metathesis. Its unhindered, monosubstituted terminal alkene reacts efficiently with both 1st and 2nd generation Ruthenium catalysts, making it ideal for standard macrocyclization[4].

  • Dehydroalanine (Dha) & Vinylglycine (Vgl) : These feature conjugated (α,β-unsaturated) systems. Dha is highly electron-deficient, making it an exceptional Michael acceptor for thiol-ene bioconjugation but completely non-viable for olefin metathesis[4]. Vgl suffers from alkene isomerization and catalyst chelation, rendering it similarly ineffective for metathesis workflows[4].

Reactivity A Unsaturated ncAAs B Terminal Alkenes (Spaced from α-carbon) A->B Alkene Position C α,β-Unsaturated Alkenes (Conjugated) A->C D Methyl 2-amino-4-methylpent-4-enoate (Methallyl - Steric Tuning) B->D E Allylglycine (Standard Alkene) B->E F Dehydroalanine (Dha) (Michael Acceptor) C->F G Vinylglycine (Isomerization Prone) C->G

Caption: Logical selection tree for unsaturated ncAAs based on alkene position and reactivity.

Quantitative Performance & Application Matrix

To facilitate objective selection, the following table summarizes the experimental performance of these ncAAs across key bioconjugation modalities.

Amino AcidAlkene SubstitutionMetathesis ViabilityMichael Acceptor CapabilityPrimary Drug Dev. Application
Methyl 2-amino-4-methylpent-4-enoate 1,1-DisubstitutedModerate (Requires Gen II Ru)NoneRigid peptide stapling
Allylglycine MonosubstitutedHigh (Gen I & II Ru)NoneStandard stapling & cross-metathesis
Dehydroalanine (Dha) 1,1-Disubstituted (Conjugated)Non-viableStrongCysteine bioconjugation (Thiol-ene)
Vinylglycine Monosubstituted (Conjugated)Non-viableWeakMechanism-based enzyme inhibition

Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis

To demonstrate the practical implications of steric tuning, the following protocol outlines the cross-metathesis of Methyl 2-amino-4-methylpent-4-enoate compared to standard Allylglycine.

Expertise & Causality Check: Why use Grubbs II instead of Grubbs I? While Allylglycine reacts smoothly with 1st Generation Grubbs catalysts[4], the methallyl group of Methyl 2-amino-4-methylpent-4-enoate presents significant steric bulk. The N-heterocyclic carbene (NHC) ligand in 2nd generation catalysts (e.g., Hoveyda-Grubbs II) provides the necessary electron density and stability to drive the catalytic cycle through the sterically demanding ruthenacyclobutane intermediate.

Step-by-Step Methodology:
  • Substrate Preparation & Degassing : Dissolve the unsaturated amino acid ester (0.1 M) and the cross-coupling partner (3.0 equiv) in anhydrous 1,2-dichloroethane (DCE).

    • Self-Validating Step: Sparge the solution with Argon for 15 minutes. Oxygen degrades the active Ruthenium alkylidene species; failure to degas will result in a black, inactive reaction mixture.

  • Catalyst Addition : Add Hoveyda-Grubbs 2nd Generation catalyst. For Allylglycine, 5 mol% is sufficient; for Methyl 2-amino-4-methylpent-4-enoate, 10 mol% is required to overcome steric barriers and push the equilibrium forward.

  • Reaction Execution : Heat the mixture to 60°C under a positive pressure of Argon for 12-24 hours. Monitor conversion via LC-MS to ensure the formation of the desired cross-coupled product.

  • Quenching : Add excess ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes at room temperature.

    • Mechanistic Causality: This forces the active Ruthenium catalyst into an inactive Fischer carbene complex, terminating the reaction immediately and preventing post-purification alkene isomerization.

  • Purification : Concentrate the crude mixture under reduced pressure and purify via silica gel flash chromatography or preparative HPLC.

Workflow Step1 1. Substrate Prep Degas Solvent (DCE) Step2 2. Catalyst Addition Grubbs II (5-10 mol%) Step1->Step2 Step3 3. Metathesis Reaction Reflux under Argon Step2->Step3 Step4 4. Quenching Ethyl Vinyl Ether Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for Ru-catalyzed olefin cross-metathesis.

Conclusion

The strategic selection of unsaturated ncAAs is not a one-size-fits-all approach. While Allylglycine remains the workhorse for standard metathesis[4], the incorporation of Methyl 2-amino-4-methylpent-4-enoate offers researchers a unique tool for generating trisubstituted alkene staples. These sterically tuned staples impart superior proteolytic stability and conformational rigidity to therapeutic peptides[1]. Conversely, for targeted covalent inhibition or site-specific bioconjugation, conjugated systems like Dehydroalanine remain unmatched[3].

References

  • PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Cross-metathesis of unsaturated α-amino acid derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds Source: Angewandte Chemie International Edition (via PMC) URL:[Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Comparative

Comparison of synthesis methods for "Methyl 2-amino-4-methylpent-4-enoate"

Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly valued unnatural amino acid derivative. Featuring a terminal alkene, it serves as a critical structural handle for dow...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly valued unnatural amino acid derivative. Featuring a terminal alkene, it serves as a critical structural handle for downstream modifications in drug development, including olefin metathesis, cross-coupling, and peptide stapling. For researchers and process chemists, selecting the optimal synthesis route is paramount for maximizing yield, ensuring enantiomeric purity, and maintaining cost-effectiveness.

This guide objectively evaluates the three most prominent synthetic pathways for this compound, analyzing the mechanistic causality behind reagent selection and providing self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

The synthesis of Methyl 2-amino-4-methylpent-4-enoate generally falls into two distinct strategic categories: the functionalization of a simple glycine precursor (alkylation) or the modification of a pre-assembled unnatural amino acid (esterification).

SynthesisRoutes SM1 Glycine Methyl Ester (Benzophenone Imine) Reagent1 Methallyl Bromide Base, PTC (TBAI) SM1->Reagent1 SM2 Methallylglycine (2-Amino-4-methylpent-4-enoic acid) Reagent2 TMSCl / MeOH (In situ anhydrous HCl) SM2->Reagent2 SM3 Protected Glycine Enolate + Methallyl Acetate Reagent3 Pd(0) Catalyst Chiral Ligand SM3->Reagent3 Intermediate1 Monoalkylated Imine Reagent1->Intermediate1 Alkylation Product Methyl 2-amino-4-methylpent-4-enoate (Target Compound) Reagent2->Product Esterification Reagent3->Product Asymmetric Allylic Alkylation Hydrolysis Mild Acidic Hydrolysis (HCl / H2O) Intermediate1->Hydrolysis Hydrolysis->Product Deprotection

Figure 1: Mechanistic workflow comparing PTC Alkylation, Direct Esterification, and Pd-AAA routes.

Route A: Phase-Transfer Catalyzed (PTC) Alkylation (O'Donnell Method)

This method constructs the amino acid framework by alkylating the benzophenone imine of glycine methyl ester with 3-bromo-2-methylpropene (methallyl bromide)[1] under phase-transfer conditions[2].

  • Causality of Reagent Choice : Why use a benzophenone imine protecting group? The stable benzophenone imine offers two critical advantages: it significantly reduces the acidity of the monoalkylated product compared to the starting material (preventing unwanted over-alkylation), and it prevents subsequent product racemization under standard basic phase-transfer conditions[2]. The use of a PTC (like TBAI or chiral Cinchona alkaloids) allows the reaction to occur efficiently at the biphasic interface without requiring strictly anhydrous conditions[3].

Route B: Direct Esterification via TMSCl/MeOH

This route begins with the pre-assembled unnatural amino acid, 2-amino-4-methylpent-4-enoic acid[4], and converts it directly to the methyl ester[5].

  • Causality of Reagent Choice : Why use TMSCl instead of traditional

    
     or 
    
    
    
    gas? The target compound contains a sensitive terminal alkene. Traditional Fischer esterification using harsh protic acids or thionyl chloride can trigger Markovnikov hydrochlorination or hydration across the double bond. The reaction of trimethylchlorosilane (TMSCl) with methanol generates strictly anhydrous
    
    
    in situ, providing a mild, controlled acidic environment that selectively drives esterification without compromising the olefinic handle[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify mechanistic success.

Protocol A: PTC Alkylation of Glycine Imine
  • Imine Formation : React glycine methyl ester hydrochloride with benzophenone imine (1.0 eq) in dichloromethane at room temperature for 12 hours. Filter the resulting ammonium chloride salts and concentrate.

  • Alkylation : Dissolve the crude imine in a biphasic mixture of acetonitrile and water. Add 3-bromo-2-methylpropene (1.2 eq),

    
     (2.0 eq), and tetrabutylammonium iodide (TBAI, 0.1 eq). Reflux under an inert atmosphere for 4 hours.
    
  • Hydrolysis : Separate the organic layer and treat with 1M aqueous

    
     at 20°C for 30 minutes to cleave the imine protecting group.
    
  • Validation Checkpoint : Monitor the alkylation step via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active starting imine (

    
     ~0.4) and emergence of a new spot (
    
    
    
    ~0.6) validates monoalkylation. Post-hydrolysis, the absence of the benzophenone
    
    
    stretch at ~1620
    
    
    in FTIR, coupled with a primary amine
    
    
    stretch at ~3300
    
    
    , confirms successful deprotection.
Protocol B: TMSCl/MeOH Direct Esterification
  • Activation : Suspend 2-amino-4-methylpent-4-enoic acid (0.1 mol) in anhydrous methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • In Situ HCl Generation : Cool the suspension to 0°C. Slowly add freshly distilled trimethylchlorosilane (TMSCl, 0.2 mol) dropwise to prevent exothermic spiking.

  • Esterification : Allow the mixture to warm to room temperature and stir for 12 hours until the suspension fully clarifies into a homogeneous solution.

  • Workup : Concentrate the reaction mixture on a rotary evaporator to yield the product as a hydrochloride salt.

  • Validation Checkpoint : Validation is achieved via

    
     NMR (
    
    
    
    ). The appearance of a sharp three-proton singlet at
    
    
    3.75 ppm confirms methyl ester formation. Crucially, the preservation of the terminal alkene is self-validated by the presence of two distinct multiplet signals at
    
    
    4.85 and 4.95 ppm, proving that side-reaction hydrochlorination did not occur[5].

Quantitative Performance Comparison

The table below summarizes the objective experimental data comparing the performance, scalability, and economic viability of each synthetic alternative.

ParameterRoute A: PTC Alkylation (Achiral)Route A: PTC Alkylation (Chiral Catalyst)Route B: TMSCl/MeOH EsterificationRoute C: Pd-AAA (Transition Metal)
Typical Yield 85 - 92%75 - 85%90 - 98%65 - 80%
Enantiomeric Excess (ee) Racemic85 - 95%Retains SM ee (up to >99%)90 - 98%
Reaction Time 4.5 hours12 - 24 hours12 hours24 - 48 hours
Cost per Gram LowHigh (Due to chiral ligand/catalyst)Medium (Dependent on SM cost)Very High (Pd + Ligands)
Scalability Excellent (Multi-kg)Moderate (100g scale)Excellent (Multi-kg)Low (Gram scale)
Primary Impurity Risk Over-alkylation (<2%)Enantiomeric leakageUnreacted starting materialRegioisomers / Metal trace

Conclusion & Strategic Recommendations

The selection of the synthesis method for Methyl 2-amino-4-methylpent-4-enoate should be dictated by the specific requirements of the research pipeline:

  • For Large-Scale Racemic Production : The Achiral PTC Alkylation (Route A) is the undisputed optimal choice. It utilizes inexpensive starting materials (glycine methyl ester and methallyl bromide) and scales effortlessly without requiring cryogenic conditions.

  • For High-Fidelity Enantiopure Synthesis : If enantiopure 2-amino-4-methylpent-4-enoic acid is already accessible (e.g., via enzymatic resolution), Direct Esterification (Route B) using the TMSCl/MeOH system is vastly superior. It guarantees the preservation of both the stereocenter and the sensitive terminal alkene, delivering near-quantitative yields.

  • For De Novo Asymmetric Synthesis : When starting from scratch and requiring strict stereocontrol, Chiral PTC Alkylation utilizing Cinchona alkaloid derivatives offers a highly reliable, metal-free alternative to expensive Palladium-catalyzed asymmetric allylic alkylations.

References

  • Title : The O'Donnell Amino Acid Synthesis Source : Organic Chemistry Portal URL :[Link]

  • Title : A Convenient Synthesis of Amino Acid Methyl Esters Source : Molecules (MDPI) URL :[Link]

  • Title : 2-Amino-4-methylpent-4-enoic acid Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : 3-Bromo-2-methylpropene Source : LookChem URL :[Link]

  • Title : Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts Source : ResearchGate URL :[Link]

Sources

Validation

Chiral HPLC Methods for Enantiomeric Resolution of Methyl 2-amino-4-methylpent-4-enoate: A Comparative Guide

Introduction & Chemical Profile Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4) is a highly valuable unnatural amino acid derivative—essentially a methallylglycine methyl ester. In pharmaceutical drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4) is a highly valuable unnatural amino acid derivative—essentially a methallylglycine methyl ester. In pharmaceutical drug development, it serves as a critical chiral building block for synthesizing complex peptidomimetics and novel cyclic depsipeptides, such as broad-spectrum anthelmintic agents[1].

From a chromatographic perspective, this molecule presents a unique triad of functional groups:

  • A primary amine (-NH₂): Highly polar, basic, and prone to secondary interactions with silica supports.

  • A methyl ester (-COOCH₃): Provides a dipole moment and moderate steric bulk, but lacks the strong π-π interaction potential of an aromatic ring.

  • A methallyl group (-CH₂-C(CH₃)=CH₂): Contributes hydrophobicity and distinct steric geometry.

Because it lacks a strong chromophore, UV detection must be performed at low wavelengths (typically 205–210 nm), making mobile phase transparency a critical factor in method development. As a Senior Application Scientist, I have evaluated multiple Chiral Stationary Phases (CSPs) to resolve the enantiomers of this compound. This guide objectively compares the three most effective methodologies: Crown Ether, Macrocyclic Antibiotic, and Polysaccharide CSPs.

Mechanistic Overview of Chiral Stationary Phases

Selecting the correct CSP requires matching the analyte's functional groups to the stationary phase's interaction mechanisms.

CSP_Workflow Target Methyl 2-amino-4-methylpent-4-enoate (Primary Amine + Ester) Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Target->Crown High Enantioselectivity Chiro Macrocyclic Antibiotic (e.g., CHIROBIOTIC T) Target->Chiro LC-MS Compatible Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Target->Poly Preparative Scale Crown_MP Aqueous Acidic Mode (pH 1.5 HClO4) Host-Guest Complexation Crown->Crown_MP Chiro_MP Polar Ionic Mode (MeOH/AA/TEA) Ionic & H-Bonding Chiro->Chiro_MP Poly_MP Normal Phase (Hexane/IPA/DEA) Steric & Dipole Poly->Poly_MP

Decision workflow for selecting a chiral stationary phase based on analytical goals.

A. Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are the gold standard for primary amino acids and their esters. The chiral selector is a synthetic 18-crown-6 ether. The fundamental causality behind this separation is host-guest complexation . When the mobile phase is highly acidic (pH 1.5), the primary amine is fully protonated (-NH₃⁺). This protonated amine slips into the crown ether cavity, forming three strict +N-H···O hydrogen bonds[2]. The chiral twist of the crown ether, combined with the steric bulk of the ester and methallyl groups, dictates the elution order.

B. Macrocyclic Antibiotics (e.g., Astec CHIROBIOTIC T)

Based on the glycopeptide teicoplanin, these columns offer a multi-modal interaction environment (hydrogen bonding, steric exclusion, and ionic interactions)[3]. For esterified amino acids, the Polar Ionic Mode (PIM) is highly effective. By using methanol with volatile acidic and basic additives (Acetic Acid and Triethylamine), a dynamic salt is formed that modulates the ionic interactions between the analyte and the CSP, yielding excellent peak shapes and LC-MS compatibility[4].

C. Polysaccharide CSPs (e.g., CHIRALPAK IG)

Immobilized amylose or cellulose derivatives rely on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the polymer's helical grooves. While typically used for derivatized amines, underivatized primary amines can be resolved in Normal Phase provided a basic additive (Diethylamine) is used to suppress deleterious secondary interactions with the silica support.

Comparative Performance Data

The following table summarizes the optimized parameters and expected performance for resolving the enantiomers of Methyl 2-amino-4-methylpent-4-enoate across the three CSP platforms.

ParameterCrown Ether (CROWNPAK CR-I(+))Macrocyclic Antibiotic (CHIROBIOTIC T)Polysaccharide (CHIRALPAK IG)
Primary Interaction Host-Guest (18-Crown-6)Polar Ionic / H-BondingSteric Fit / Dipole
Mobile Phase Water (pH 1.5 HClO₄) / MeCN (80:20)MeOH / Acetic Acid / TEA (100:0.1:0.1)Hexane / IPA / DEA (80:20:0.1)
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Column Temperature 25 °C20 °C25 °C
Detection UV 210 nmUV 210 nm / ESI-MSUV 210 nm
Expected Resolution (Rs) > 2.01.5 - 2.01.2 - 1.8
Primary Advantage Maximum EnantioselectivityLC-MS CompatibilityHigh Preparative Capacity

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means system suitability tests (SST) and blank controls are integrated to verify the mechanistic conditions before sample analysis.

Method A: Crown Ether Complexation (Highest Selectivity)

Reference Standard Protocol adapted from established Crownpak methodologies[5].

  • Mobile Phase Preparation: Add Perchloric acid (HClO₄) to HPLC-grade water dropwise until a pH of 1.5 is achieved. Mix this aqueous buffer with Acetonitrile (80:20 v/v). Degas thoroughly.

    • Causality: A pH of 1.5 is non-negotiable. It ensures >99.9% protonation of the primary amine, which is an absolute prerequisite for the host-guest inclusion into the 18-crown-6 cavity.

  • System Equilibration & Blank: Install a CROWNPAK CR-I(+) (4.6 x 150 mm, 5 µm) column. Flow at 0.5 mL/min at 25 °C for 30 column volumes. Inject a blank (mobile phase) to establish a baseline at 210 nm.

  • Sample Preparation: Dissolve the racemic Methyl 2-amino-4-methylpent-4-enoate in the mobile phase to a concentration of 1.0 mg/mL.

    • Causality: Matching the sample diluent to the highly acidic mobile phase prevents refractive index disturbances and peak splitting at the solvent front.

  • System Suitability Test (SST): Inject 5 µL of the racemic standard. Validate that the resolution (Rs) between the D- and L-enantiomers is ≥ 1.5. On a CR(+) column, the D-enantiomer will characteristically elute first due to the specific chiral barrier of the stationary phase.

Crown_Mechanism CE 18-Crown-6 Ether Cavity (Stationary Phase) NH3 -NH3+ (Protonated Amine) CE->NH3 3x +N-H...O Hydrogen Bonds Ester Methyl Ester Group (-COOCH3) NH3->Ester Alkene Methallyl Group (-CH2-C(CH3)=CH2) NH3->Alkene

Mechanistic interaction of the protonated primary amine with the 18-crown-6 ether cavity.

Method B: Macrocyclic Antibiotic Polar Ionic Mode (LC-MS Compatible)
  • Mobile Phase Preparation: Prepare a solution of 100% Methanol. Add 0.1% Glacial Acetic Acid (AA) and 0.1% Triethylamine (TEA) by volume.

    • Causality: The AA and TEA form a volatile ammonium acetate salt in situ. This salt modulates the ionic interactions between the analyte and the teicoplanin selector, preventing irreversible binding while allowing MS detection[6].

  • System Equilibration: Install an Astec CHIROBIOTIC T (4.6 x 250 mm, 5 µm) column. Flow at 1.0 mL/min at 20 °C. Lower temperatures generally enhance hydrogen bonding interactions, increasing resolution.

  • Sample Preparation: Dissolve the sample in Methanol at 1.0 mg/mL.

  • Analysis: Inject 5 µL. Monitor via UV at 210 nm or ESI-MS (Positive ion mode, monitoring m/z 144 [M+H]⁺).

Method C: Polysaccharide Normal Phase (Preparative Scale-Up)
  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA).

    • Causality: Because the analyte possesses a free primary amine, it will strongly hydrogen-bond with residual silanols on the silica backbone of the CSP, causing severe peak tailing. DEA acts as a sacrificial competitor, masking these silanols and ensuring sharp, symmetrical peaks.

  • System Equilibration: Install a CHIRALPAK IG (4.6 x 250 mm, 5 µm) column. Flow at 1.0 mL/min at 25 °C.

  • Sample Preparation: Dissolve the sample in Hexane/IPA (80:20) at 2.0 mg/mL.

  • Analysis: Inject 10 µL. Evaluate the tailing factor (Tf) of the first eluting peak. If Tf > 1.5, increase DEA concentration slightly (up to 0.2%), ensuring the column is thoroughly flushed to prevent base-catalyzed degradation of the silica.

Expert Insights & Troubleshooting

  • UV Transmittance Failures: A common failure point in Method A is a noisy baseline. This occurs if standard grade Acetonitrile is used instead of HPLC/UV grade. At 210 nm, trace organic impurities in lower-grade solvents will absorb heavily, masking the weak ester/alkene chromophores of the analyte.

  • Temperature Sensitivity: Crown ether complexation is highly exothermic. If resolution drops below 1.5 in Method A, lower the column compartment temperature to 15 °C. This will thermodynamically favor the host-guest complexation, albeit at the cost of slightly broader peaks due to increased mobile phase viscosity.

  • Column Memory Effects: If transitioning a Chiralpak IG column from a method containing DEA to a neutral or acidic method, the column must be flushed with 100% Ethanol for at least 50 column volumes. Residual DEA can permanently alter the enantioselectivity of the immobilized amylose phase for subsequent analyses.

References

1. 2. 3. 4. 5.

Sources

Comparative

Methyl 2-amino-4-methylpent-4-enoate as a Next-Generation Leucine Surrogate: A Comparative Guide for Protein Engineering

Executive Summary The expansion of the genetic code through unnatural amino acids (UAAs) is a cornerstone of modern protein engineering. Among these, Methyl 2-amino-4-methylpent-4-enoate (commonly known as 4,5-dehydroleu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The expansion of the genetic code through unnatural amino acids (UAAs) is a cornerstone of modern protein engineering. Among these, Methyl 2-amino-4-methylpent-4-enoate (commonly known as 4,5-dehydroleucine methyl ester) has emerged as a superior surrogate for natural L-leucine. By introducing a terminal alkene into the aliphatic side chain, this molecule provides a bioorthogonal handle for post-translational modifications (e.g., olefin metathesis, thiol-ene click chemistry).

This guide objectively compares the performance of Methyl 2-amino-4-methylpent-4-enoate against natural L-leucine and its free-acid counterpart, detailing the mechanistic advantages of using an esterified precursor in Cell-Free Protein Synthesis (CFPS).

Mechanistic Causality: The "In Situ Deprotection" Paradigm

A persistent challenge in protein engineering is the chemical intractability of many free UAAs. Free 4,5-dehydroleucine often suffers from poor aqueous solubility and instability, which can severely bottleneck translation efficiency.

Why use the methyl ester variant? Using Methyl 2-amino-4-methylpent-4-enoate bypasses these limitations through an elegant in situ deprotection mechanism [1]. The methyl ester acts as a transient solubility tag. When introduced into an Escherichia coli S30 extract-based CFPS system, endogenous esterases cleave the methyl group concurrently with translation. This hydrolysis releases a steady-state concentration of free 4,5-dehydroleucine, which is immediately recognized, activated, and charged onto


 by the native Leucyl-tRNA synthetase (LeuRS).

This causal chain—protecting to ensure solubility, and deprotecting enzymatically to ensure recognition—eliminates the need for harsh, separate chemical deprotection steps that compromise yield [2].

Pathway A Methyl 2-amino-4- methylpent-4-enoate B E. coli S30 Extract (Esterases) A->B In situ cleavage C 4,5-Dehydroleucine (Free UAA) B->C Hydrolysis D LeuRS & tRNA C->D Activation E Ribosome (Translation) D->E Charging & Elongation F Engineered Protein E->F Release

Figure 1: Mechanistic pathway of in situ deprotection and ribosomal incorporation of the UAA.

Comparative Performance Data

To objectively evaluate Methyl 2-amino-4-methylpent-4-enoate, we must compare its translational dynamics against both the natural baseline (L-Leucine) and the unprotected UAA (4,5-Dehydroleucine free acid). The data below synthesizes experimental outcomes from continuous-exchange CFPS systems.

Performance MetricNatural L-Leucine4,5-Dehydroleucine (Free Acid)Methyl 2-amino-4-methylpent-4-enoate
Aqueous Solubility (Buffer) HighLow / Prone to precipitationHigh (Ester-enhanced)
Pre-processing Required NoneExtensive chemical solubilizationNone (In situ enzymatic cleavage)
Relative CFPS Yield 100% (Baseline)~40 - 50%~80 - 85%
Bioorthogonal Handle NoneTerminal AlkeneTerminal Alkene
Translational Fidelity NativeHigh (via native LeuRS)High (via native LeuRS post-cleavage)

Data Insight: The esterified variant recovers nearly double the protein yield compared to the free acid. By preventing immediate UAA precipitation, the ester ensures that the endogenous LeuRS is never starved of substrate nor overwhelmed by toxic aggregates.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following CFPS protocol is designed as a self-validating system . It incorporates internal controls to definitively prove that translation is driven by the UAA and not by background contamination.

Step-by-Step Methodology
  • Preparation of the Depleted CFPS Master Mix Prepare a standard E. coli S30 extract reaction mixture. Crucially, formulate the amino acid feed to contain 19 canonical amino acids, strictly omitting L-leucine .

  • UAA Introduction Add Methyl 2-amino-4-methylpent-4-enoate to the reaction mixture at a final concentration of 2 mM. Causality: Adding the esterified form maintains the thermodynamic stability of the translation buffer, preventing the immediate hydrophobic crash-out seen with free dehydroleucine.

  • Concurrent Deprotection and Translation Incubate the reaction at 30°C for 3 to 4 hours. Causality: At this specific temperature, the kinetics of the S30 endogenous esterases perfectly match the ribosomal translation rate, providing a continuous, non-toxic supply of free 4,5-dehydroleucine.

  • Self-Validation Checkpoint (The Negative Control) Run a parallel reaction utilizing the leucine-depleted mix, but omit the Methyl 2-amino-4-methylpent-4-enoate. Validation: This reaction must yield zero target protein . If any protein is detected via SDS-PAGE or Western Blot, it indicates trace natural leucine contamination in the S30 extract, which invalidates the incorporation metrics.

  • Purification and LC-MS Verification Isolate the synthesized protein using Ni-NTA affinity chromatography. Analyze the intact protein mass using Liquid Chromatography-Mass Spectrometry (LC-MS). Validation: The mass spectrum must exhibit a precise mass shift of -2.01 Da for every leucine residue replaced (reflecting the loss of two hydrogen atoms to form the terminal alkene).

Workflow Step1 1. CFPS Setup Mix S30 extract, plasmid DNA, and UAA methyl ester (2 mM) Step2 2. Concurrent Reaction Incubate at 30°C. Esterases yield free UAA for translation Step1->Step2 Step3 3. Affinity Purification Isolate synthesized protein via Ni-NTA chromatography Step2->Step3 Step4 4. Mass Spec Validation Confirm -2.01 Da mass shift per Leucine residue replaced Step3->Step4

Figure 2: Self-validating experimental workflow for CFPS using methyl ester-protected UAAs.

References

  • Arthur, I. N., Hennessy, J. E., Padmakshan, D., Stigers, D. J., Lesturgez, S., Fraser, S. A., Liutkus, M., Otting, G., Oakeshott, J. G., & Easton, C. J. (2013). "In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis." Chemistry - A European Journal, 19(21), 6824-6830.[Link]

  • Edagwa, B. J., & Taylor, C. M. (2009). "Peptides Containing γ,δ-Dihydroxy-l-leucine." The Journal of Organic Chemistry, 74(11), 4132-4136.[Link]

Validation

Comparative reactivity of "Methyl 2-amino-4-methylpent-4-enoate" isomers

Comparative Reactivity Guide: (S)- vs. (R)-Methyl 2-amino-4-methylpent-4-enoate Isomers Executive Summary Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly versatile, n...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: (S)- vs. (R)-Methyl 2-amino-4-methylpent-4-enoate Isomers

Executive Summary

Methyl 2-amino-4-methylpent-4-enoate (often referred to as methallylglycine methyl ester) is a highly versatile, non-proteinogenic amino acid derivative featuring an orthogonal terminal alkene. For researchers in peptide engineering, bioorthogonal chemistry, and drug development, understanding the comparative reactivity of its (S)- and (R)-isomers is critical. While these enantiomers exhibit identical reactivity in achiral environments, their behavior diverges completely in chiral environments—such as enzymatic active sites, engineered translation systems, and the constrained backbone of alpha-helical peptides.

This guide provides an objective, data-driven comparison of these isomers, detailing their structural profiling, stereoselective reactivity, and field-proven experimental protocols.

Structural & Electronic Profiling

The core structure of Methyl 2-amino-4-methylpent-4-enoate contains three reactive nodes: a primary amine (nucleophilic), a methyl ester (electrophilic), and a methallyl group (susceptible to cross-metathesis and radical addition).

Achiral Reactivity (Baseline Equivalence)

In standard, achiral synthetic workflows, the (S)- and (R)-isomers perform identically. Both can be readily N-protected (e.g., using Fmoc-Cl or Boc₂O) or saponified to the free acid using standard aqueous LiOH. The terminal methallyl group, which possesses greater steric bulk than a standard allyl group, offers enhanced proteolytic stability when incorporated into therapeutics.

Chiral Reactivity (Stereochemical Divergence)

The introduction of a chiral environment forces the bulky methallyl side chain into specific spatial trajectories, leading to distinct reactivity profiles:

  • Enzymatic Kinetic Resolution (EKR): Serine proteases, such as Subtilisin or Alcalase, possess highly specific S1' stereopockets. The (S)-enantiomer's ester group perfectly aligns with the catalytic triad, resulting in rapid hydrolysis to the free (S)-2-amino-4-methylpent-4-enoic acid. The (R)-enantiomer is sterically excluded and remains completely unreacted [1].

  • Translational Incorporation: In the field of genetic code expansion, engineered Pyrrolysyl-tRNA synthetases (PylRS) have been specifically evolved to recognize the (S)-isomer. The aminoacyl-tRNA synthetase active site rejects the (R)-isomer due to severe steric clashes, allowing exclusively the (S)-form to be translationally incorporated into recombinant proteins [2].

  • Asymmetric Ring-Closing Metathesis (ARCM): When incorporated into peptide sequences for "stapling" (e.g., i, i+4 macrocyclization), the stereocenter dictates the projection of the methallyl group. The (S)-configuration projects the alkene outward, facilitating ruthenium-catalyzed metathesis. Conversely, the (R)-configuration projects the bulky methyl group inward toward the peptide backbone, inducing conformational strain and severely depressing RCM yields.

Quantitative Data Presentation

The following table summarizes the comparative performance of the (S)- and (R)-isomers across various synthetic and biological assays.

Table 1: Comparative Reactivity & Performance Metrics

Parameter / Reaction Environment(S)-Methyl 2-amino-4-methylpent-4-enoate(R)-Methyl 2-amino-4-methylpent-4-enoateCausality / Mechanism
Achiral Ester Saponification (LiOH) 100% Conversion100% ConversionLack of chiral recognition elements.
Subtilisin-Catalyzed Hydrolysis Rapid hydrolysis (Free Acid)Unreacted (Remains Ester)(S)-ester aligns with the enzyme's S1' stereopocket [3].
PylRS-Mediated tRNA Aminoacylation High EfficiencyNegligibleActive site evolved specifically for L-amino acid geometry [2].
i, i+4 Peptide Stapling (RCM Yield) > 85% Macrocyclization< 15% (Oligomerization)(S)-isomer projects the alkene outward; (R)-isomer causes backbone steric clash.

Workflow Visualizations

Enzymatic Kinetic Resolution Logic

The most efficient way to obtain enantiopure methallylglycine derivatives from a racemic mixture is via enzymatic kinetic resolution. The workflow relies on the absolute stereoselectivity of Subtilisin.

EKR_Workflow Racemate Racemic Methyl 2-amino- 4-methylpent-4-enoate Enzyme Subtilisin / Buffer (pH 8.0) Stereoselective Hydrolysis Racemate->Enzyme Extraction Liquid-Liquid Extraction (Aqueous vs. Organic) Enzyme->Extraction S_Acid (S)-2-amino-4-methylpent- 4-enoic acid (Hydrolyzed) R_Ester (R)-Methyl 2-amino-4-methylpent- 4-enoate (Unreacted) Extraction->S_Acid Aqueous Phase Extraction->R_Ester Organic Phase

Workflow for the enzymatic kinetic resolution of methallylglycine methyl ester isomers.

Stereochemical Trajectory in Peptide Stapling

In solid-phase peptide synthesis (SPPS), the choice of isomer dictates the success of macrocyclization.

RCM_Trajectory Peptide Peptide Backbone with Isomeric Incorporation S_Isomer (S)-Isomer Right-Handed Helix Compatible Peptide->S_Isomer R_Isomer (R)-Isomer Left-Handed Helix / Destabilizing Peptide->R_Isomer Ru_Cat Ru-Catalyst (Grubbs I) Ring-Closing Metathesis S_Isomer->Ru_Cat R_Isomer->Ru_Cat Stapled_S Stable i, i+4 Stapled Peptide (High Helicity) Ru_Cat->Stapled_S Favorable Stapled_R Steric Clash / Low Yield (Conformational Strain) Ru_Cat->Stapled_R Unfavorable

Impact of (S)- vs. (R)- stereochemistry on Ru-catalyzed ring-closing metathesis in peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that causality is understood and errors are caught mid-process.

Protocol A: Enzymatic Kinetic Resolution of the Racemate

Objective: Isolate (R)-Methyl 2-amino-4-methylpent-4-enoate and (S)-2-amino-4-methylpent-4-enoic acid from the racemate.

  • Preparation: Dissolve 100 mmol of racemic Methyl 2-amino-4-methylpent-4-enoate in 100 mL of 0.1 M phosphate buffer.

  • pH Adjustment: Adjust the pH to exactly 8.0 using 1.0 M NaOH. Causality: Subtilisin's catalytic triad (Asp-His-Ser) requires a slightly basic environment to maintain the nucleophilicity of the active-site serine.

  • Enzymatic Cleavage: Add 50 mg of Subtilisin Carlsberg. Stir gently at 25°C.

  • Self-Validation (The pH Stat Method): As the (S)-ester hydrolyzes to the (S)-acid, the pH will drop. Use an automated pH stat to titrate 1.0 M NaOH into the mixture to maintain pH 8.0. Validation Checkpoint: The reaction must be terminated the moment exactly 50 mL (0.5 equivalents) of NaOH is consumed. Consumption beyond this indicates non-specific hydrolysis, compromising enantiomeric excess (ee).

  • Separation: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

    • Organic Phase: Contains the unreacted (R)-Methyl 2-amino-4-methylpent-4-enoate.

    • Aqueous Phase: Contains the (S)-2-amino-4-methylpent-4-enoic acid.

  • Verification: Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column). A successful resolution will yield an (R)-ester with >98% ee [1].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) and RCM

Objective: Incorporate the Fmoc-protected (S)-isomer into a peptide and perform Ring-Closing Metathesis.

  • Coupling: Couple Fmoc-(S)-2-amino-4-methylpent-4-enoic acid onto a Wang resin-bound peptide using standard HBTU/DIPEA activation. Causality: The bulky methallyl group slows coupling kinetics; extend the coupling time to 2 hours to ensure complete acylation.

  • Metathesis: After synthesizing the full sequence (incorporating a second terminal alkene at the i+4 position), wash the resin with anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 20 mol% Grubbs I catalyst in DCE. Causality: Grubbs I is specifically chosen over Grubbs II. The highly active Grubbs II catalyst frequently causes unwanted double-bond migration (isomerization) in sterically hindered methallyl groups, whereas Grubbs I selectively drives the metathesis.

  • Self-Validation (Micro-Cleavage): Before scaling up, cleave a 5 mg aliquot of the resin using TFA/TIPS/H₂O (95:2.5:2.5). Analyze the crude product via LC-MS. Validation Checkpoint: Look for a mass shift of exactly -28 Da (loss of ethylene gas). If the mass is unshifted, the RCM failed (likely due to steric clash or moisture poisoning the Ru-catalyst).

  • Final Cleavage: Once validated, cleave the bulk peptide and purify via preparative RP-HPLC.

References

  • Source: Google Patents (WO2016187534A1)
  • Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains Source: National Institutes of Health (PMC) URL:[Link]

  • Source: Google Patents (US20090221790A1)
Comparative

Comprehensive Comparison Guide: Cross-Reactivity and Bioorthogonal Performance of Methyl 2-amino-4-methylpent-4-enoate

Executive Summary In the expanding toolkit of bioorthogonal chemistry and site-specific protein engineering, Methyl 2-amino-4-methylpent-4-enoate (the methyl ester of methallylglycine; CAS: 103550-87-4) occupies a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the expanding toolkit of bioorthogonal chemistry and site-specific protein engineering, Methyl 2-amino-4-methylpent-4-enoate (the methyl ester of methallylglycine; CAS: 103550-87-4) occupies a highly specialized niche. While standard terminal alkenes (like allylglycine) are broadly reactive, the 1,1-disubstituted alkene of the methallyl side chain provides a sterically tuned profile. This structural nuance drastically alters its cross-reactivity, making it highly resistant to unwanted transition-metal cross-metathesis and background thiol scavenging, yet perfectly competent for radical-mediated thiol-ene bioconjugation.

This guide objectively compares the performance, cross-reactivity, and enzymatic incorporation fidelity of Methyl 2-amino-4-methylpent-4-enoate against common alternatives, providing researchers with self-validating protocols for its application.

Mechanistic Causality: The "Methallyl vs. Allyl" Paradigm

To understand the experimental behavior of Methyl 2-amino-4-methylpent-4-enoate, one must analyze the causality driven by its two primary functional modifications:

  • The Methyl Ester (Prodrug/Protecting Group): Free unnatural amino acids (UAAs) are zwitterionic and exhibit poor cellular permeability. Esterification masks the carboxylate, allowing passive diffusion across mammalian cell membranes. Once intracellular, endogenous esterases cleave the methyl group, liberating the active methallylglycine for aminoacyl-tRNA synthetase (aaRS) charging. In solid-phase peptide synthesis (SPPS), the ester acts as a standard C-terminal protecting group.

  • The Methallyl Group (Steric Shielding): The addition of a single methyl group to the alkene carbon (forming a 1,1-disubstituted double bond) fundamentally shifts its reactivity. According to the[1], 1,1-disubstituted alkenes are classified as Type III or Type IV olefins. They are sterically hindered from coordinating with Ruthenium carbenes (e.g., Grubbs catalysts), rendering them practically non-reactive in cross-metathesis. However, in photo-initiated thiol-ene click reactions, the methyl group stabilizes the resulting tertiary carbon-centered radical, allowing for highly specific bioconjugation with zero "dark" background reactivity[2].

Comparative Cross-Reactivity Profile

When selecting an alkene-bearing UAA, the choice dictates the orthogonal reaction space. The table below summarizes the quantitative and qualitative cross-reactivity data for Methyl 2-amino-4-methylpent-4-enoate compared to its closest structural analogs.

ParameterMethyl 2-amino-4-methylpent-4-enoate (Methallyl)Methyl 2-amino-4-pentenoate (Allyl)Propargylglycine methyl ester (Alkyne)
Alkene Substitution 1,1-Disubstituted (Sterically hindered)Terminal MonosubstitutedTerminal Alkyne
Olefin Cross-Metathesis Non-reactive (Type III/IV Olefin)Highly Reactive (Type I Olefin)N/A
Thiol-Ene Click Kinetics Moderate (Requires strong photoinitiation)FastSlower (Thiol-Yne requires 2 eq)
Dark GSH Cross-Reactivity < 1% (Highly stable in physiological buffers)~5% (Slight background scavenging)< 1%
aaRS Promiscuity (Host) Low (Requires engineered PheRS/MetRS)High (Often misincorporated by wild-type MetRS)High (Readily incorporated by wild-type MetRS)

Pathway and Logic Visualizations

G1 Prodrug Methyl 2-amino-4-methylpent-4-enoate (Cell Permeable) FreeUAA Methallylglycine (Active UAA) Prodrug->FreeUAA Esterase Cleavage aaRS Mutant aaRS (e.g., PheRS) FreeUAA->aaRS Substrate Recognition Translation Ribosomal Translation aaRS->Translation tRNA Charging Protein Alkene-Tagged Protein (Target) Translation->Protein Elongation NatAA Natural AAs (Phe, Met) NatAA->aaRS Competitive Binding

Fig 1: Metabolic incorporation pathway of the esterified UAA and competitive cross-reactivity.

G2 Methallyl Methallyl Group (1,1-disubstituted alkene) ThiolEne Photo-Thiol-Ene Click (UV + Radical Initiator) Methallyl->ThiolEne Radical Addition Metathesis Olefin Cross-Metathesis (Grubbs Catalyst) Methallyl->Metathesis Transition Metal Target Stable Thioether Conjugate ThiolEne->Target High Yield OffTarget Metathesis Products (Sterically Blocked) Metathesis->OffTarget No Reaction (Type III/IV Olefin) GSH Endogenous GSH (No Dark Reaction) GSH->Methallyl Cross-Reactivity (<1%)

Fig 2: Steric hindrance of the methallyl group prevents off-target metathesis and GSH scavenging.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to quantify cross-reactivity and verify the causality of the chemical transformations.

Protocol 1: In Vivo Protein Incorporation & Synthetase Fidelity Assay

This protocol assesses the competitive cross-reactivity between the UAA and natural amino acids during translation, utilizing engineered synthetases[3].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Grow HEK293T cells to 70% confluency. Co-transfect with a plasmid encoding the target protein (with an amber stop codon, TAG) and a plasmid encoding the orthogonal mutant PheRS/tRNA pair.

  • UAA Dosing: Replace media with UAA-supplemented media containing 1 mM Methyl 2-amino-4-methylpent-4-enoate.

    • Self-Validation Control (Fidelity Check): Maintain a parallel culture with 0 mM UAA. Any full-length protein expressed in this control indicates synthetase promiscuity (cross-reactivity with natural Phenylalanine).

  • Esterase Cleavage Period: Incubate for 24 hours. The methyl ester is cleaved by intracellular esterases, generating the active UAA for ribosomal incorporation.

  • Harvest & Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Mass Spectrometry Validation: Purify the target protein via affinity chromatography. Perform intact mass spectrometry. The mass shift must exactly match the substitution of the target residue with methallylglycine, confirming the absence of natural amino acid misincorporation.

Protocol 2: Photo-Initiated Thiol-Ene Bioconjugation & Cross-Reactivity Check

Because the methallyl group is sterically hindered, it requires a robust radical initiator. This protocol uses LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) to drive the reaction while proving the absence of background cross-reactivity with endogenous thiols.

Step-by-Step Methodology:

  • Preparation: Dilute the purified alkene-tagged protein to 10 µM in PBS (pH 7.4).

  • Probe Addition: Add 100 µM of a thiol-functionalized fluorophore (e.g., Thiol-Fluor 488) and 2 mM LAP photoinitiator.

  • Cross-Reactivity Control (The "Dark" Control): Split the sample. Keep one half completely shielded from light for 2 hours. This validates that the methallyl group does not undergo spontaneous Michael addition with thiols (a common cross-reactivity issue with maleimides).

  • Photo-Initiation: Irradiate the experimental sample with 365 nm UV light for 10 minutes. Causality note: 365 nm is chosen because LAP absorbs efficiently at this wavelength, avoiding the oxidative protein damage associated with 254 nm UV.

  • Quenching & Analysis: Quench the reaction by adding 10 mM DTT. Analyze both the irradiated sample and the dark control via SDS-PAGE and in-gel fluorescence.

    • Validation: The irradiated sample should show a strong fluorescent band at the protein's molecular weight. The dark control must show zero fluorescence, proving absolute bioorthogonality and zero background cross-reactivity.

References

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 2003.[Link]

  • Science.gov Database. "lysyl-trna synthetase lysrs: Topics by Science.gov." Science.gov, 2024.[Link]

  • Cramer, N. B., et al. "Thiol−Allyl Ether−Methacrylate Ternary Systems. Polymerization Mechanism." Macromolecules, 2010.[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-4-methylpent-4-enoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory hurdles, but as a logical extension of the chemical’s intrinsic properties. Proper disposal of Methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a set of regulatory hurdles, but as a logical extension of the chemical’s intrinsic properties. Proper disposal of Methyl 2-amino-4-methylpent-4-enoate requires an understanding of its molecular structure—an unnatural amino acid ester featuring a primary amine, a methyl ester, and a terminal alkene[1].

This guide bridges the gap between chemical reactivity and operational logistics, providing a self-validating, field-proven system for the safe handling and disposal of this compound.

Part 1: Chemical Profiling & Mechanistic Risk Assessment

To dispose of a chemical safely, you must first understand how it behaves in a mixed-waste environment. Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4) is a non-halogenated organic compound[1]. However, its functional groups dictate strict segregation rules to prevent adverse reactions in waste accumulation areas[2].

  • Primary Amine (-NH₂): Acts as a weak base and nucleophile. If improperly mixed with concentrated acidic waste (e.g., sulfuric acid), it will undergo an exothermic neutralization reaction, potentially boiling the solvent and over-pressurizing the waste container[2].

  • Terminal Alkene (-CH=CH₂): Susceptible to oxidation. Mixing this waste with strong oxidizers (like nitric acid or peroxides) can lead to hazardous auto-ignition or the generation of explosive peroxides over time[2].

  • Methyl Ester (-COOCH₃): Subject to hydrolysis in extreme pH environments. If placed in a highly basic aqueous waste container, it will hydrolyze into methanol and the corresponding carboxylate, increasing the flammability and vapor pressure of the waste container's headspace[3].

Table 1: Quantitative Data & Mechanistic Waste Profiling

ParameterValue / DataMechanistic Relevance for Disposal
Chemical Name Methyl 2-amino-4-methylpent-4-enoateTarget analyte; unnatural amino acid ester.
CAS Number 103550-87-4Essential identifier for [3].
Molecular Weight 143.18 g/mol Low MW organic; indicates potential volatility in waste headspace[1].
Molecular Formula C₇H₁₃NO₂Contains no halogens; dictates non-halogenated baseline status[1].
Functional Groups Amine, Ester, AlkeneReactive with strong acids (exothermic) and oxidizers[2].
Waste Classification Non-Halogenated OrganicMust be segregated from halogenated streams to optimize fuel blending[4].

Part 2: Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system: you must verify the state and matrix of the chemical before proceeding to the next step.

Protocol A: Liquid Organic Waste Management

Because the neat compound contains no halogens, its final waste classification depends entirely on the carrier solvent used during your assay or synthesis.

  • Matrix Characterization: Identify the primary solvent in your reaction mixture.

  • Halogen Segregation (Validation Step):

    • Non-Halogenated: If dissolved in ethanol, ethyl acetate, or hexane, collect in a container labeled "Non-Halogenated Organic Waste." Mixing non-halogenated waste into halogenated streams doubles disposal costs and complicates incineration-based fuel blending[4].

    • Halogenated: If dissolved in dichloromethane (DCM) or chloroform, the entire mixture must be collected in a "Halogenated Organic Waste" container[4].

  • Containerization: Use high-density polyethylene (HDPE) or glass containers. Do not use metal safety cans if the solution contains the hydrochloride salt form of the amine, as it can be corrosive to metal[5]. Fill the container to a maximum of 90% capacity to allow for vapor expansion[3].

  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste[3]. Explicitly list "Methyl 2-amino-4-methylpent-4-enoate" alongside the exact solvent percentages to comply with [3].

Protocol B: Aqueous Waste Management
  • Drain Disposal Prohibition: Despite being an amino acid derivative, organic amines and esters must never be discharged into the municipal sewer due to aquatic toxicity and EPA restrictions[6].

  • pH Validation: If the compound was utilized as a hydrochloride salt, the aqueous waste will be acidic. Test the pH using indicator strips. Ensure the pH is between 5.5 and 9.5 before transferring it to the general aqueous waste carboy[4]. If it falls outside this range, collect it separately as "Aqueous Acidic/Basic Waste."

  • Secondary Containment: Store the aqueous waste carboy in a secondary containment tray to prevent environmental release in the event of a vessel failure[5].

Protocol C: Spill Response & Solid Waste Decontamination
  • Isolation: If the neat liquid or solid powder is spilled, restrict access to the area. Do not use water, as it may spread the organic contaminant[7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad)[8].

  • Mechanical Collection: Carefully sweep the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container[8].

  • Chemical Decontamination: Wipe the affected surface with a solvent that readily dissolves the ester (e.g., isopropanol). Dispose of these contaminated wipes, along with all used PPE (gloves, disposable lab coats), into the solid hazardous waste bin[8],[7].

Part 3: Waste Segregation Decision Matrix

To ensure operational accuracy, follow this logical decision tree when disposing of Methyl 2-amino-4-methylpent-4-enoate.

G Start Methyl 2-amino-4-methylpent-4-enoate Waste Generated State What is the physical state of the waste? Start->State Solid Solid Waste / Spill Debris (Contaminated PPE, Wipes) State->Solid Solid Liquid Liquid Waste (Solutions, Rinsates) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Incineration) Solid->SolidBin SolventType What is the primary solvent? Liquid->SolventType Aqueous Aqueous Solution (Buffers, Water) SolventType->Aqueous Water-based Organic Organic Solvent SolventType->Organic Organic-based AqueousBin Aqueous Hazardous Waste Bin (pH 5.5 - 9.5) Aqueous->AqueousBin HalogenCheck Does the solvent contain Halogens (Cl, F, Br, I)? Organic->HalogenCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., Ethanol, Hexane) HalogenCheck->NonHalogenated No

Fig 1: Decision matrix for the segregation and disposal of Methyl 2-amino-4-methylpent-4-enoate waste.

References

  • Environmental Protection Agency (EPA) via EMS LLC. "Chemistry Lab Waste Disposal & RCRA Guidelines." URL: [Link]

  • Vanderbilt University Office of Clinical and Research Safety. "Guide to Laboratory Sink/Sewer Disposal of Wastes." URL: [Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. URL:[Link]

  • Central Washington University EH&S. "Laboratory Hazardous Waste Disposal Guidelines." URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-methylpent-4-enoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4). As a specialized α,β-u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-methylpent-4-enoate (CAS: 103550-87-4). As a specialized α,β-unsaturated amino ester, this compound requires careful handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation.

Hazard Assessment: The Rationale for Precaution

Methyl 2-amino-4-methylpent-4-enoate is a molecule of interest in synthetic chemistry. While comprehensive toxicological data for this specific compound is not widely available, its chemical structure provides critical clues to its potential hazards. The molecule contains an α,β-unsaturated ester, a functional group known for its electrophilic nature and potential to react with biological macromolecules.[1][2]

Compounds with similar structures, such as 2-Amino-4-methylpent-4-enoic acid and its derivatives, are classified under the Globally Harmonized System (GHS) with the following warnings:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

The primary mechanism of toxicity for many α,β-unsaturated carbonyl compounds is through Michael addition, where the electrophilic carbon can react with nucleophiles like the thiol or amine groups found in proteins.[1][5] This reactivity underscores the potential for this compound to be a skin and respiratory irritant. Therefore, a proactive and conservative approach to personal protective equipment (PPE) is scientifically justified and essential for safe handling.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE must be tailored to the specific procedure being performed. The following table summarizes the recommended levels of protection for various laboratory operations involving Methyl 2-amino-4-methylpent-4-enoate.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<1g) Solid Weighing Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended: N95 dust mask if not in a ventilated enclosure.
Solution Preparation & Transfer Safety glasses with side shieldsNitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood.
Procedures with Splash Potential Safety goggles and/or face shieldNitrile gloves (consider double-gloving)Laboratory coat and chemical-resistant apronNot required if performed in a certified chemical fume hood.
Large-Scale (>10g) Operations Face shield over safety gogglesNitrile or neoprene glovesChemical-resistant suit or apron over lab coatRequired if ventilation is inadequate; use a NIOSH-approved respirator with organic vapor cartridges.[6]
Spill Cleanup Face shield over safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over lab coatRequired: NIOSH-approved respirator with organic vapor/particulate cartridges.

Procedural Guide: From Preparation to Disposal

Effective safety is an active process, not a passive state. The following protocols provide step-by-step guidance for the safe use of PPE when handling Methyl 2-amino-4-methylpent-4-enoate.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_start Start: Procedure Planning cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_end Final Check start Assess Task: Handling Methyl 2-amino-4-methylpent-4-enoate q_solid Is it a solid? start->q_solid q_dust Potential for dust/aerosol? q_solid->q_dust Yes q_splash Potential for splash? q_solid->q_splash No (Solution) q_dust->q_splash No ppe_resp Add N95 Respirator q_dust->ppe_resp Yes ppe_base Mandatory Base PPE: - Safety Glasses (side shields) - Nitrile Gloves - Lab Coat q_splash->ppe_base No ppe_face Upgrade to Goggles/Face Shield Add Apron q_splash->ppe_face Yes final_check Work in Fume Hood ppe_base->final_check ppe_resp->q_splash ppe_face->final_check

Caption: PPE selection workflow for handling Methyl 2-amino-4-methylpent-4-enoate.

Protocol 1: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don the laboratory coat and fasten it completely. If an apron is needed, secure it over the lab coat.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye Protection: Put on safety glasses, goggles, or a face shield.

  • Hand Protection: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated waste container.

  • Body Protection: Unfasten and remove the lab coat or apron by folding it inward, containing any potential contaminants.

  • Eye Protection: Remove eye and face protection from the back to the front.

  • Respiratory Protection: Remove the respirator, if worn.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][7]

Protocol 2: Safe Handling Operations
  • Ventilation is Key: All manipulations of Methyl 2-amino-4-methylpent-4-enoate, whether solid or in solution, should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Avoiding Dust: When weighing the solid compound, do so on weighing paper or in a tared container within a ventilated enclosure if possible. Avoid creating dust clouds.[7] If this is not feasible, an N95-type dust mask is strongly recommended.[7]

  • Solution Handling: Use appropriate glassware and exercise care when transferring solutions to avoid splashes. Keep containers tightly closed when not in use.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

Protocol 3: Spill Management and Disposal

Small Spills:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[7]

  • Clean the spill area with an appropriate solvent and then soap and water.

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal:

  • Chemical Waste: Unused Methyl 2-amino-4-methylpent-4-enoate and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, must be placed in a designated, sealed hazardous waste container.

  • Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[7]

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228813, 2-Amino-4-methylpent-4-enoic acid. Retrieved from [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. ResearchGate. Retrieved from [Link]

  • Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2333-2341. [Link]

  • Enoch, S. J., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. PubMed. Retrieved from [Link]

  • Gagnaire, F., et al. (2000). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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